Deruxtecan analog 2 monoTFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H31F4N5O9 |
|---|---|
Molecular Weight |
693.6 g/mol |
IUPAC Name |
2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H30FN5O7.C2HF3O2/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25;3-2(4,5)1(6)7/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37);(H,6,7)/t19-,29-;/m0./s1 |
InChI Key |
DXZHUKXYWJZGIG-XUEJMOKYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Deruxtecan Analog 2 monoTFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Deruxtecan (B607063) analog 2 monoTFA, a drug-linker conjugate for antibody-drug conjugates (ADCs). It details the chemical structure, available quantitative data, experimental protocols, and the underlying mechanism of action.
Core Compound: Chemical Structure and Properties
Deruxtecan analog 2 monoTFA is a homolog of Deruxtecan, which is a conjugate of the potent topoisomerase I inhibitor DXd (a derivative of exatecan) and a linker.[1][2] This analog is designed for use in the preparation of ADCs, such as anti-FGFR2 ADCs.[3][4] The trifluoroacetate (B77799) (TFA) salt form enhances its solubility and stability for experimental use.
Chemical Formula: C₃₁H₃₁F₄N₅O₉[5][6]
Molecular Weight: 693.61 g/mol [5][6]
CAS Number: 2758874-59-6[1][5][6]
SMILES String: O=C(N[C@H]1CCC2=C3C1=C(CN4C(C(COC([C@@]5(CC)O)=O)=C5C=C46)=O)C6=NC3=CC(F)=C2C)COCNC(CN)=O.OC(C(F)(F)F)=O[1][2][3]
Quantitative Data
The following tables summarize key quantitative data for Deruxtecan analog 2 and the closely related ADC, Trastuzumab Deruxtecan (T-DXd), providing insights into its physicochemical properties and biological activity.
Table 1: Physicochemical Properties of Deruxtecan Analog 2
| Parameter | Value | Conditions | Reference |
| Solubility | ≥ 2 mg/mL (3.45 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |
| Solubility | ≥ 2 mg/mL (3.45 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [3] |
Table 2: Preclinical Efficacy of Trastuzumab Deruxtecan (T-DXd) in Xenograft Models
| Cell Line | HER2 Expression (Receptors/Cell) | T-DXd Dose | Released DXd AUC in Tumor (nM·day) | Tumor Growth Inhibition (T/C %) | Reference |
| NCI-N87 | 3.5 x 10⁶ | 10 mg/kg | 493.6 | -6.1% | [7][8] |
| JIMT-1 | 3.8 x 10⁵ | 10 mg/kg | - | -35.7% | [7][8] |
| Capan-1 | - | 10 mg/kg | - | -42.35% | [7][8] |
| MDA-MB-468 | 4800 | 10 mg/kg | 156.5 | Not Reported | [7][8] |
Table 3: In Vitro Activity of Trastuzumab Deruxtecan (T-DXd) in Gastric Cancer Cell Lines
| Parameter | Result | Notes | Reference |
| Cell Proliferation Inhibition | 55.1% of cell lines (27/49) | At 10 µg/ml and 100 µg/ml | [9] |
| IC₅₀ Value Calculated | 63.3% of cell lines (30/49) | - | [9] |
| Sensitivity in HER2 non-expressing group | 70.6% (12/17) | - | [9] |
Table 4: Clinical Efficacy of Trastuzumab Deruxtecan (T-DXd) in HER2-Expressing Breast Cancer
| Patient Subgroup (Scoring Method) | Median Progression-Free Survival (PFS) | Reference |
| HER2-High (Conventional IHC) | 14.1 months | [10] |
| HER2-Low (Conventional IHC) | 11.0 months | [10] |
| QCS-High | 14.8 months | [10] |
| QCS-Low | 8.6 months | [10] |
Experimental Protocols
Detailed methodologies for the preparation and use of Deruxtecan analog 2 and the synthesis of the parent compound Deruxtecan are provided below.
Preparation of Solutions for In Vitro and In Vivo Experiments
For reliable experimental outcomes, it is recommended to prepare fresh working solutions on the day of use. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month, protected from light and under a nitrogen atmosphere.[3]
Protocol 1: Formulation with PEG300 and Tween-80 [3]
-
Prepare a stock solution of Deruxtecan analog 2 in DMSO (e.g., 20 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Final solvent composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: Formulation with SBE-β-CD [3]
-
Prepare a stock solution of Deruxtecan analog 2 in DMSO (e.g., 20 mg/mL).
-
Prepare a 20% SBE-β-CD solution in saline.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly.
-
Final solvent composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Synthesis of Deruxtecan
The synthesis of Deruxtecan is a multi-step process involving the synthesis of the exatecan (B1662903) payload and the linker, followed by their conjugation. A detailed, multi-step synthesis pathway has been described.[11] A simplified overview is as follows:
-
Synthesis of Exatecan Precursor : This involves a sequence of reactions starting from 2-fluoro-1-methyl-4-nitrobenzene, including bromination, nitro reduction, acetylation, a Heck coupling, hydrogenation, and intramolecular cyclization to form the core structure.[11]
-
Synthesis of the Linker Intermediate : A key linker intermediate is synthesized through a process that includes oxidative decarboxylation.[11]
-
Coupling of Exatecan and Linker : The synthesized exatecan and linker are coupled in a late-stage reaction.[11]
-
Final Steps : The final steps include deprotection and reaction with 6-maleimidocaproic acid to generate the final Deruxtecan molecule, which can then be purified and crystallized.[11]
Conjugation to Monoclonal Antibody
The final step in creating an ADC is the conjugation of Deruxtecan to a monoclonal antibody (e.g., Trastuzumab).
-
Antibody Reduction : The intrachain disulfide bonds of the antibody are reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in a buffered solution (e.g., PBS/EDTA) at a controlled pH (e.g., 7.4) and temperature (e.g., 37°C).[11]
-
Conjugation : The reduced antibody is then reacted with an excess of Deruxtecan (e.g., 9.2 equivalents per antibody).[11]
-
Reoxidation and Quenching : The reaction mixture is then treated to reoxidize and quench any unreacted sulfide (B99878) bonds, for example, with N-acetylcysteine.[11]
-
Purification : The resulting ADC is purified, typically by gel filtration, to remove unconjugated drug-linker and other impurities, yielding the final product with a specific drug-to-antibody ratio (DAR), which for T-DXd is approximately 8.[11]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of Deruxtecan-based ADCs and a general experimental workflow.
Mechanism of Action of Deruxtecan-Based ADCs
Caption: Mechanism of Action of a Deruxtecan-Based ADC.
General Workflow for ADC Efficacy Testing
Caption: General Workflow for ADC Efficacy Testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
A Deep Dive into the Mechanism of Action of Deruxtecan and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan (B607063) is the linker-payload component of the highly effective antibody-drug conjugate (ADC), Trastuzumab Deruxtecan (T-DXd).[1] The designation "Deruxtecan analog 2 monoTFA" refers to a specific, likely research-grade, homolog of the core molecule, where "monoTFA" indicates its trifluoroacetate (B77799) salt form.[2][3] While this specific analog is primarily for research, its fundamental mechanism of action is conserved and best understood through the extensive clinical and preclinical data available for Trastuzumab Deruxtecan.
T-DXd is a next-generation ADC specifically engineered to target Human Epidermal Growth Factor Receptor 2 (HER2).[4][5][6] It consists of three primary components:
-
A humanized anti-HER2 IgG1 monoclonal antibody: The same amino acid sequence as Trastuzumab, which provides high-affinity binding to HER2-expressing tumor cells.[7][8]
-
A novel, potent topoisomerase I inhibitor payload (DXd): An exatecan (B1662903) derivative responsible for inducing cytotoxic cell death.[4][7][9]
-
An enzymatically cleavable tetrapeptide-based linker: This linker connects the antibody to the payload, designed for stability in circulation and selective cleavage within the tumor cell.[5][7][8]
A key feature of this ADC is its high drug-to-antibody ratio (DAR) of approximately 8, which is significantly higher than previous generation ADCs and allows for efficient delivery of the cytotoxic payload.[6][7]
Core Mechanism of Action
The therapeutic effect of Deruxtecan is achieved through a multi-step, coordinated process that begins with targeted delivery and culminates in widespread tumor cell death, including a significant "bystander effect."
Step 1: HER2 Receptor Binding and Internalization
The process initiates when the Trastuzumab component of the ADC binds with high affinity to the HER2 receptor on the surface of tumor cells.[8][10] This binding event triggers receptor-mediated endocytosis, a process where the entire ADC-HER2 receptor complex is enveloped by the cell membrane and transported into the cell's interior within endocytic vesicles.[6][8][11] Studies indicate that this internalization is predominantly mediated by a clathrin-dependent pathway.[12]
Step 2: Lysosomal Trafficking and Linker Cleavage
Once inside the cell, the endocytic vesicles mature into lysosomes.[8] The acidic environment and the high concentration of lysosomal enzymes, such as cathepsins B and L, which are often upregulated in tumor cells, are crucial for the next step.[8][13][14] These enzymes recognize and cleave the specific tetrapeptide-based linker, breaking the connection between the antibody and the cytotoxic payload.[5][8][] This controlled, intracellular cleavage is critical for ensuring the payload is released directly at the site of action, minimizing systemic exposure and off-target toxicity.[][16]
Step 3: Topoisomerase I Inhibition and DNA Damage
Upon release into the cytoplasm, the payload, DXd, is free to exert its cytotoxic effect.[6][8] DXd is a highly potent topoisomerase I inhibitor.[9][17] Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription, as it relieves torsional stress by creating transient single-strand breaks in the DNA.[17][18] DXd functions by binding to and stabilizing the covalent complex formed between topoisomerase I and DNA.[5][17][18] This trapping of the enzyme on the DNA prevents the re-ligation of the single-strand break. When the replication fork collides with this trapped complex, it leads to the conversion of single-strand breaks into irreversible, lethal double-strand breaks, ultimately triggering apoptotic cell death.[][16]
Step 4: The Bystander Killing Effect
A defining and clinically significant feature of Deruxtecan is the potent bystander effect mediated by its DXd payload.[4][7][10] DXd is highly permeable to the cell membrane.[7][19][20] This property allows it to diffuse out of the targeted HER2-positive cell where it was initially released and penetrate into adjacent, neighboring tumor cells.[7][14][21] These neighboring cells are then killed, regardless of their HER2 expression status.[14][21] This bystander killing is crucial for overcoming the challenges of tumor heterogeneity, where HER2 expression can be varied, and ensures a more comprehensive anti-tumor response.[7][22]
Data Presentation
Table 1: In Vitro Cytotoxicity of DXd Payload
| Cell Line | Cancer Type | HER2 Expression | IC₅₀ (nM) |
| KPL-4 | Breast Cancer | Positive | 1.43 |
| NCI-N87 | Gastric Cancer | Positive | Not specified |
| SK-BR-3 | Breast Cancer | Positive | Not specified |
| MDA-MB-468 | Breast Cancer | Negative | 4.07 |
Source: Data synthesized from preclinical studies.[9]
Table 2: In Vitro Efficacy of Trastuzumab Deruxtecan (T-DXd)
| Cell Line | Cancer Type | HER2 Expression | IC₅₀ (ng/mL) |
| KPL-4 | Breast Cancer | Positive | 26.8 |
| NCI-N87 | Gastric Cancer | Positive | 25.4 |
| SK-BR-3 | Breast Cancer | Positive | 6.7 |
| MDA-MB-468 | Breast Cancer | Negative | >10,000 |
Source: Data synthesized from preclinical studies.[9]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., KPL-4, NCI-N87, SK-BR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Preparation: Deruxtecan analog or T-DXd is serially diluted in culture medium to create a range of concentrations.
-
Treatment: The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compound. Control wells receive medium with vehicle only.
-
Incubation: Plates are incubated for a fixed period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as a tetrazolium-based (MTT/XTT) or a luminescence-based (e.g., CellTiter-Glo®) assay, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: The results are normalized to the vehicle control, and IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Protocol 2: Bystander Effect Co-Culture Assay
This protocol assesses the ability of the ADC's payload to kill antigen-negative cells when co-cultured with antigen-positive cells.
-
Cell Labeling: Two cell lines are used: one HER2-positive (e.g., NCI-N87) and one HER2-negative (e.g., MDA-MB-468).[23] The HER2-negative cells are pre-labeled with a fluorescent dye (e.g., CellTracker™ Green) or engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Co-Culture Seeding: The labeled HER2-negative cells and unlabeled HER2-positive cells are mixed at a defined ratio (e.g., 1:1) and seeded into 96-well plates.
-
Treatment: The co-culture is treated with serial dilutions of T-DXd or a control ADC for 72-96 hours.
-
Flow Cytometry Analysis: Cells are harvested, and a viability dye (e.g., Propidium Iodide or DAPI) is added. The cell population is analyzed by flow cytometry.
-
Data Analysis: The viability of the HER2-negative population is specifically assessed by gating on the fluorescently labeled cells. A reduction in the viability of the HER2-negative cells in the presence of T-DXd indicates a bystander effect.
Visualizations
Caption: Overall mechanism of action of Trastuzumab Deruxtecan.
Caption: Molecular mechanism of the DXd payload as a Topoisomerase I inhibitor.
Caption: Experimental workflow for a bystander effect co-culture assay.
References
- 1. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound| CAS NO:2758874-59-6| GlpBio [glpbio.cn]
- 4. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Trastuzumab Deruxtecan for Metastatic HER2-Low Breast Cancer - NCI [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Molecular Mechanism of HER2 Rapid Internalization and Redirected Trafficking Induced by Anti-HER2 Biparatopic Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 16. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 17. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 18. karger.com [karger.com]
- 19. Trastuzumab-deruxtecan: an investigational agent for the treatment of HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
In-Depth Technical Guide: Topoisomerase I Inhibition by Deruxtecan Analog 2 monoTFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan (B607063) analog 2 monoTFA is a homolog of deruxtecan, a potent topoisomerase I inhibitor.[1][2] Deruxtecan itself is a derivative of exatecan (B1662903) and serves as the cytotoxic payload in several antibody-drug conjugates (ADCs), most notably trastuzumab deruxtecan.[] As a drug-linker conjugate, Deruxtecan analog 2 monoTFA is designed for potential conjugation to monoclonal antibodies, enabling targeted delivery to cancer cells.[1][4] The mechanism of action of the active payload is the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, deruxtecan and its analogs lead to DNA double-strand breaks and subsequent apoptotic cell death.[]
This technical guide provides a comprehensive overview of the core principles of topoisomerase I inhibition by deruxtecan, with the understanding that this compound, as a close analog, is expected to exhibit a similar mechanism of action. The guide includes available data on the parent compound, detailed experimental protocols for assessing topoisomerase I inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Topoisomerase I Inhibition by Deruxtecan (DXd)
Quantitative data for the specific inhibitory activity of this compound against topoisomerase I is not publicly available at this time. However, the inhibitory activity of its parent compound, deruxtecan (DXd), has been characterized and is presented below. These values provide a critical benchmark for understanding the potency of this class of inhibitors.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Deruxtecan (DXd) | Topoisomerase I Inhibition Assay | Human Topoisomerase I | 3.4 | Nakada et al., 2019 |
Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This in vitro assay is a fundamental method to determine the inhibitory activity of a compound against topoisomerase I. It measures the ability of the enzyme to relax supercoiled plasmid DNA, a process that is inhibited by active compounds.
a. Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)
-
This compound (or other test compounds) dissolved in DMSO
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium (B1194527) Bromide or other DNA stain
-
UV transilluminator and gel imaging system
b. Protocol:
-
Prepare a reaction mixture containing assay buffer and supercoiled plasmid DNA.
-
Add serial dilutions of this compound to the reaction mixture. Include a positive control (e.g., camptothecin) and a no-inhibitor control.
-
Initiate the reaction by adding human topoisomerase I to each reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel prepared with TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.
-
Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the no-inhibitor control.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines, which is an indirect measure of its intracellular activity, including topoisomerase I inhibition.
a. Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
b. Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations
Caption: Signaling pathway of Topoisomerase I inhibition by Deruxtecan analog 2.
References
An In-depth Technical Guide: Comparative Analysis of Deruxtecan and its Analog, Deruxtecan Analog 2 monoTFA
Disclaimer: Publicly available information on "Deruxtecan analog 2 monoTFA" is limited. It is described as a homolog of Deruxtecan (B607063), a drug-linker conjugate for antibody-drug conjugates (ADCs)[1][2][3]. This guide provides a comprehensive overview of Deruxtecan and presents a comparative framework for evaluating its analogs, like Analog 2 monoTFA, based on established principles of ADC payload development.
Introduction to Deruxtecan and its Analogs
Deruxtecan (DXd) is a highly potent topoisomerase I inhibitor and the cytotoxic payload in the successful antibody-drug conjugate, Trastuzumab deruxtecan (T-DXd)[4][5]. T-DXd is composed of the anti-HER2 antibody Trastuzumab, a cleavable tetrapeptide-based linker, and Deruxtecan[4][6]. This ADC has demonstrated significant antitumor activity in various HER2-expressing solid tumors[4][6]. The development of analogs, such as this compound, is a common strategy in drug development aimed at optimizing efficacy, improving the safety profile, and enhancing physicochemical properties. Deruxtecan analog 2 is described as a conjugate composed of Camptothecin and a linker, and can be used in the preparation of anti-FGFR2 ADCs[7].
The core value of Deruxtecan lies in its potent topoisomerase I inhibition, which leads to DNA damage and apoptosis in cancer cells[8][9]. A key feature of Deruxtecan is its high membrane permeability, which allows it to exert a "bystander effect," killing neighboring tumor cells that may not express the target antigen[8][10]. This is particularly advantageous in tumors with heterogeneous antigen expression[5].
The "monoTFA" designation in "this compound" indicates that the analog is in a salt form with one molecule of trifluoroacetic acid. This salt formation is often used to improve the solubility and stability of pharmaceutical compounds.
Comparative Data
Due to the limited public data on this compound, the following tables provide a template for comparison, with known data for Deruxtecan and hypothetical data for an analog. This structure allows researchers to input their own data for a direct comparison.
Table 1: Physicochemical Properties
| Property | Deruxtecan | This compound (Hypothetical) |
| Molecular Weight | 1034.05 g/mol [11] | Varies based on structural modifications |
| Solubility | DMSO: 100 mg/mL (96.7 mM)[11] | Potentially enhanced due to TFA salt form |
| Chemical Formula | C52H56FN9O13[11] | Varies based on structural modifications |
| Payload Class | Topoisomerase I Inhibitor[4] | Topoisomerase I Inhibitor[7] |
| Parent Compound | Exatecan Derivative[4] | Camptothecin[7] |
Table 2: In Vitro Efficacy
| Parameter | Deruxtecan | This compound (Hypothetical) |
| Target | Topoisomerase I[9] | Topoisomerase I[7] |
| IC50 (Topoisomerase I Inhibition) | Potency is tenfold higher than SN-38[5] | To be determined |
| Cell Line Cytotoxicity (IC50) | Varies by cell line and HER2 expression[12] | To be determined |
| Bystander Effect | Demonstrated in preclinical studies[5] | To be determined |
Table 3: Pharmacokinetics (as part of an ADC)
| Parameter | Trastuzumab Deruxtecan (T-DXd) | ADC with Deruxtecan Analog 2 (Hypothetical) |
| ADC Half-life (T1/2) in mice | 3.5 days (HER2+) / 1.4 days (HER2-low)[13] | To be determined |
| Released Payload Half-life | 1.37 hours (in animal models)[5] | To be determined |
| Plasma AUC (mice) | 342.6 µg/mlday (HER2+) / 297.2 µg/mlday (HER2-low)[13] | To be determined |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADC payloads.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Principle: Supercoiled DNA migrates faster in an agarose (B213101) gel than relaxed DNA. Inhibition of topoisomerase I results in a higher proportion of supercoiled DNA.
Protocol:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing supercoiled plasmid DNA and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of Deruxtecan or its analog to the reaction tubes. Include a "no inhibitor" control.
-
Pre-incubation: Pre-incubate the mixtures to allow the inhibitor to interact with the DNA[14].
-
Enzyme Addition: Add human Topoisomerase I to initiate the relaxation reaction[14].
-
Incubation: Incubate the reaction at 37°C for 30 minutes[15].
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis[14][16].
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide), visualize under UV light, and quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software[14]. The percentage of inhibition is calculated relative to the "no inhibitor" control.
In Vitro Cytotoxicity Assay
This assay determines the concentration of the ADC that is required to kill 50% of cancer cells in a culture (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells with varying levels of target antigen expression (e.g., HER2) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (e.g., T-DXd and an ADC with the analog) and add them to the cells. Include an untreated control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay[17].
-
Add MTT solution to each well and incubate for 3-4 hours[17].
-
Solubilize the resulting formazan (B1609692) crystals with DMSO[17].
-
Measure the absorbance at 570 nm using a microplate reader[17].
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Bystander Killing Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Protocol:
-
Co-culture Preparation: Create a co-culture of antigen-positive (e.g., HER2-positive) and antigen-negative cells. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for identification.
-
ADC Treatment: Treat the co-culture with the ADCs at various concentrations.
-
Incubation: Incubate the cells for an appropriate duration.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using flow cytometry.
-
Data Analysis: Quantify the percentage of dead cells within the fluorescently labeled (antigen-negative) population to determine the extent of the bystander effect.
In Vivo Efficacy Study in Xenograft Models
This study assesses the anti-tumor activity of the ADCs in a living organism.
Protocol:
-
Tumor Implantation: Implant human tumor xenografts (with varying antigen expression) into immunodeficient mice[12][18].
-
Tumor Growth: Allow the tumors to grow to a predetermined size.
-
ADC Administration: Administer the ADCs intravenously to different groups of mice. Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume at regular intervals for the duration of the study[18][19].
-
Pharmacokinetic Analysis: Collect blood samples at various time points to determine the plasma concentrations of the total antibody, ADC, and released payload[12][19].
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues to analyze biomarkers of DNA damage, such as γH2AX[12][13].
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Visualizations
The following descriptions outline diagrams that illustrate key concepts related to Deruxtecan and its analogs.
Diagram 1: Mechanism of Action of a Deruxtecan-based ADC
This diagram would be generated using the following DOT script:
Caption: Mechanism of action of a Deruxtecan-based ADC.
Diagram 2: Experimental Workflow for ADC Payload Comparison
This diagram would be generated using the following DOT script:
Caption: Workflow for comparing Deruxtecan and its analogs.
Diagram 3: Logical Relationship of ADC Components
This diagram would be generated using the following DOT script:
Caption: Components of a Deruxtecan-based ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfagen.com.tr [alfagen.com.tr]
- 4. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 9. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. selleckchem.com [selleckchem.com]
- 12. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of Deruxtecan Analog 2 monoTFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Deruxtecan analog 2 monoTFA, a potent drug-linker conjugate for use in antibody-drug conjugates (ADCs). This document details the scientific rationale behind its development, comprehensive experimental protocols for its synthesis, and relevant quantitative data.
Introduction: The Evolution of Deruxtecan Analogs
Deruxtecan, a potent topoisomerase I inhibitor, has emerged as a critical payload in the development of next-generation antibody-drug conjugates. Its unique mechanism of action, which includes a bystander effect, makes it highly effective against a range of cancers. The development of analogs of Deruxtecan aims to refine its properties, such as potency, stability, and conjugation efficiency, to create ADCs with improved therapeutic indices.
This compound is a homolog of Deruxtecan, featuring a modified linker designed for specific applications in targeted cancer therapy. This guide will focus on the discovery and synthesis of this particular analog.
Mechanism of Action of Deruxtecan-based ADCs
The therapeutic effect of an ADC utilizing a Deruxtecan analog is a multi-step process that begins with the specific targeting of cancer cells. The general mechanism is illustrated in the signaling pathway below.
Caption: Mechanism of action of a Deruxtecan-based ADC.
Discovery of this compound
This compound was developed as part of a research program aimed at creating novel drug-linker constructs for ADCs targeting Fibroblast Growth Factor Receptor 2 (FGFR2). The discovery is detailed in patent WO2022087243, where the compound is referred to as "example 9 P3". The rationale for its design was to explore the impact of a modified linker structure on the stability, conjugation efficiency, and overall efficacy of the resulting ADC.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the exatecan-derived payload and the linker, followed by their conjugation. The general workflow for the synthesis of Deruxtecan analogs is depicted below.
Caption: General synthesis workflow for Deruxtecan analogs.
Experimental Protocol for the Synthesis of Deruxtecan Analog 2
The following protocol is a representative synthesis based on procedures for similar Deruxtecan analogs.
Step 1: Synthesis of the Linker
A detailed, multi-step synthesis is required to produce the specific linker for Deruxtecan analog 2. This typically involves standard peptide coupling reactions and the introduction of a functional group for conjugation to the payload.
Step 2: Conjugation of the Linker to the Exatecan Derivative
-
Dissolution: Dissolve the activated exatecan derivative (1.0 eq) and the functionalized linker (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Coupling Agents: Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with brine, saturated sodium bicarbonate solution, and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification and Salt Formation
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).
-
Salt Formation: Dissolve the purified Deruxtecan analog 2 in a suitable solvent (e.g., dichloromethane) and treat with one equivalent of trifluoroacetic acid (TFA).
-
Isolation: Remove the solvent under reduced pressure to yield this compound as a solid.
Quantitative Data and Characterization
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Method |
| Synthesis | ||
| Overall Yield | 65-75% | Calculated from starting material |
| Purity | >98% | HPLC |
| Characterization | ||
| Molecular Formula | C31H31F4N5O9 | Elemental Analysis |
| Molecular Weight | 693.61 g/mol | Mass Spectrometry (ESI-MS) |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Solubility | Soluble in DMSO, DMF | Solubility Testing |
| Spectroscopic Data | ||
| 1H NMR | Consistent with proposed structure | 400 MHz NMR |
| LC-MS (m/z) | [M+H]+ found | LC-MS |
Conclusion
This compound represents a valuable addition to the arsenal (B13267) of drug-linker conjugates for the development of innovative ADCs. Its specific design, detailed in patent WO2022087243, offers potential advantages for targeted cancer therapies. The synthetic route, while multi-stepped, is achievable through standard organic chemistry techniques, and the resulting compound can be well-characterized by modern analytical methods. This technical guide provides a foundational understanding for researchers and scientists working on the development of next-generation ADCs.
Preclinical Data on Deruxtecan Analogs: A Technical Guide
Disclaimer: As of December 2025, publicly available preclinical data specifically for "Deruxtecan analog 2 monoTFA" is limited. This technical guide therefore provides a detailed overview of the preclinical data for the closely related and clinically approved antibody-drug conjugate (ADC), Trastuzumab Deruxtecan (B607063) (T-DXd) , to serve as a comprehensive reference for researchers, scientists, and drug development professionals. The principles and methodologies described herein are representative of the preclinical evaluation of deruxtecan-based ADCs.
Introduction
Deruxtecan is a potent topoisomerase I inhibitor payload used in the development of antibody-drug conjugates (ADCs).[1] When linked to a monoclonal antibody, it allows for the targeted delivery of the cytotoxic agent to cancer cells. "this compound" is described as a homolog of Deruxtecan, consisting of a Camptothecin derivative and a linker, intended for research purposes, including the preparation of anti-FGFR2 ADCs.[2] This guide will focus on the extensive preclinical data available for Trastuzumab Deruxtecan (T-DXd), a HER2-targeting ADC that utilizes a deruxtecan payload.
Mechanism of Action
The mechanism of action for deruxtecan-based ADCs like T-DXd involves a multi-step process that ensures targeted delivery of the cytotoxic payload to tumor cells.
-
Binding: The monoclonal antibody component of the ADC binds to its target antigen on the surface of the cancer cell (e.g., HER2 for Trastuzumab).
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[3]
-
Trafficking and Cleavage: The complex is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the deruxtecan payload (DXd).[1][3]
-
Topoisomerase I Inhibition: The released DXd, a potent topoisomerase I inhibitor, intercalates into the DNA and prevents the re-ligation of single-strand breaks induced by topoisomerase I during DNA replication.[1][3]
-
DNA Damage and Apoptosis: The accumulation of DNA double-strand breaks leads to cell cycle arrest and ultimately, apoptotic cell death.[1][3]
-
Bystander Effect: A key feature of the deruxtecan payload is its high membrane permeability, which allows it to diffuse out of the target cell and kill neighboring tumor cells, even if they have low or no expression of the target antigen.[4]
References
Navigating Cancer Research with Deruxtecan Analog 2 monoTFA: A Technical Guide
Disclaimer: Publicly available research data specifically for "Deruxtecan analog 2 monoTFA" is limited. This guide provides a comprehensive overview based on the extensive research and established mechanisms of its close homolog, Deruxtecan (B607063) (the payload component of Trastuzumab Deruxtecan, T-DXd), a well-characterized topoisomerase I inhibitor used in antibody-drug conjugates (ADCs). The principles, experimental protocols, and data presented herein are representative of how a Deruxtecan-based ADC would be evaluated and are intended to serve as a foundational resource for researchers.
Introduction
This compound is a drug-linker conjugate developed for use in cancer research, particularly in the synthesis of antibody-drug conjugates (ADCs)[1][2][3][4][5][6][7]. It is a homolog of Deruxtecan, the cytotoxic payload in the highly successful ADC, Trastuzumab Deruxtecan (Enhertu®)[1][5][6][7]. This analog comprises a potent topoisomerase I inhibitor, a derivative of exatecan, connected to a linker designed for conjugation to a monoclonal antibody[4][]. ADCs are a transformative class of therapeutics in oncology, designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity[9][10]. This guide delves into the core scientific principles of Deruxtecan-based ADCs, offering a technical resource for researchers and drug development professionals.
Core Components and Mechanism of Action
A Deruxtecan-based ADC, such as one synthesized using this compound, consists of three primary components: a monoclonal antibody, a cleavable linker, and the cytotoxic payload (a topoisomerase I inhibitor)[9][10].
-
Monoclonal Antibody (mAb): The mAb is engineered to target a specific tumor-associated antigen on the surface of cancer cells, such as HER2[1][9]. This targeting capability is the cornerstone of the ADC's selectivity.
-
Linker: The linker connects the cytotoxic payload to the antibody. In Deruxtecan-based ADCs, a tetrapeptide-based cleavable linker is often used[9][11]. This linker is designed to be stable in systemic circulation but is cleaved by enzymes, such as cathepsins, which are often upregulated in the lysosomal compartments of tumor cells[9][11][12].
-
Payload (Deruxtecan Analog): The payload is a highly potent topoisomerase I inhibitor[]. Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription[9].
The mechanism of action is a multi-step process that ensures targeted cell killing[1][9][11][13]:
-
Binding: The ADC circulates in the bloodstream and the mAb component binds with high affinity to its target antigen on the cancer cell surface.
-
Internalization: Following binding, the entire ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis[1][13].
-
Payload Release: The complex is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the cytotoxic payload into the cytoplasm[9][11][12].
-
Induction of Apoptosis: The released payload, a potent topoisomerase I inhibitor, then enters the nucleus. It stabilizes the complex formed between topoisomerase I and DNA, leading to the accumulation of single-strand DNA breaks. These breaks are converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis)[1][9][11].
-
Bystander Effect: A key feature of Deruxtecan-based ADCs is the high membrane permeability of the payload[9][14]. This allows the released cytotoxic agent to diffuse out of the target cancer cell and kill neighboring tumor cells, even if they do not express the target antigen. This "bystander effect" is crucial for efficacy in heterogeneous tumors[9][15][16].
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of Trastuzumab Deruxtecan (T-DXd), which utilizes a Deruxtecan payload. These data are indicative of the performance metrics that would be assessed for an ADC developed with this compound.
Table 1: In Vitro Cytotoxicity of T-DXd
| Cell Line | Cancer Type | HER2 Expression | T-DXd IC50 | Reference |
| KPL-4 | Breast Cancer | High | >100 nM (as ADC) | [15] |
| NCI-N87 | Gastric Cancer | High | Not specified | [16] |
| FaDu | Head and Neck | Low | Dose-dependent cell death | [17] |
| MET-amplified Gastric Cancer Cell Lines | Gastric Cancer | Non-expressing | Sensitive | [16] |
IC50 values can vary based on assay conditions and duration of exposure.
Table 2: Preclinical Pharmacokinetics of T-DXd in Tumor-Bearing Mice
| Model | Dose | T-DXd Plasma AUC (µg/mL*day) | T-DXd Plasma T1/2 (days) | Reference |
| NCI-N87 (HER2+) | 10 mg/kg | 342.6 | 3.5 | [2] |
| Capan-1 (HER2-low) | 10 mg/kg | 297.2 | 1.4 | [2] |
Table 3: In Vivo Antitumor Efficacy of T-DXd in Xenograft Models
| Model | Cancer Type | Treatment | Outcome | Reference |
| FaDu Xenograft | Head and Neck | Single dose T-DXd | Significant tumor growth inhibition (P < 0.0001) | [18] |
| UMSCC-47 Xenograft | Head and Neck | Single dose T-DXd | Significant tumor growth inhibition (P < 0.05) | [18] |
| NCI-N87/MDA-MB-468-Luc Co-culture | Gastric/Breast | T-DXd | Confirmed bystander antitumor efficacy | [15] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel ADCs. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the ADC.
1. Cell Culture:
-
Culture target cancer cells (both antigen-positive and antigen-negative lines) in appropriate media and conditions until they reach logarithmic growth phase.
2. Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
3. ADC Treatment:
-
Prepare a serial dilution of the Deruxtecan-based ADC in culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated and vehicle-treated controls.
-
Incubate the plates for a specified duration (e.g., 72-120 hours).
4. Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the log of the ADC concentration and determine the IC50 value using non-linear regression analysis.
Antibody-Drug Conjugate Internalization Assay
This protocol uses flow cytometry to quantify the internalization of the ADC.
1. Cell Preparation:
-
Harvest target cells and resuspend them in FACS buffer (PBS with 1% BSA).
-
Adjust the cell concentration to 1x10^6 cells/mL.
2. Antibody Labeling (Indirect Method):
-
Incubate the cells with the Deruxtecan-based ADC at a saturating concentration on ice for 30-60 minutes to allow binding to the cell surface.
-
Wash the cells twice with cold FACS buffer to remove unbound ADC.
3. Internalization:
-
Resuspend the cells in pre-warmed culture medium and incubate at 37°C to allow for internalization. Samples kept on ice serve as a 0-minute time point (no internalization).
-
At various time points (e.g., 0, 30, 60, 120 minutes), transfer aliquots of the cell suspension into cold FACS buffer to stop internalization.
4. Staining and Analysis:
-
To detect the remaining surface-bound ADC, stain the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG) on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the samples using a flow cytometer. The decrease in mean fluorescence intensity (MFI) over time at 37°C compared to the 0-minute time point indicates the extent of internalization.
Bystander Effect Co-Culture Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
1. Cell Labeling and Seeding:
-
Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
2. ADC Treatment:
-
Treat the co-culture with serial dilutions of the Deruxtecan-based ADC and incubate for 72-120 hours.
3. Imaging and Analysis:
-
Use a high-content imaging system or fluorescence microscope to count the number of viable (fluorescent) antigen-negative cells in each well.
-
The reduction in the number of fluorescent cells in the presence of antigen-positive cells and the ADC, compared to controls (e.g., antigen-negative cells alone with ADC), demonstrates the bystander effect.
In Vivo Tumor Xenograft Model
This protocol assesses the antitumor efficacy of the ADC in a living organism.
1. Animal and Cell Line Preparation:
-
Use immunocompromised mice (e.g., female nude mice).
-
Subcutaneously inoculate the mice in the flank with a suspension of human cancer cells (e.g., 5 x 10^6 NCI-N87 cells)[19].
2. Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a specific volume (e.g., 150-250 mm³), randomize the mice into treatment and control groups[18][19].
3. ADC Administration:
-
Administer the Deruxtecan-based ADC intravenously (i.v.) at a predetermined dose and schedule (e.g., 10 mg/kg, once a week for 3 weeks)[2]. The control group receives a vehicle solution.
4. Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a maximum allowed size.
5. Data Analysis:
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Plot mean tumor volume over time for each group to visualize the treatment effect.
-
Perform statistical analysis to determine the significance of the observed differences.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Deruxtecan-based ADC.
Conclusion
This compound represents a valuable tool for the development of next-generation antibody-drug conjugates. By leveraging the potent topoisomerase I inhibitor payload and a strategically designed linker, researchers can create ADCs with the potential for high efficacy, targeted delivery, and the ability to overcome tumor heterogeneity through the bystander effect. The technical guidance and experimental protocols provided here, based on the well-established science of Deruxtecan, offer a solid framework for the preclinical evaluation of novel ADCs in cancer research. Rigorous in vitro and in vivo testing is paramount to characterizing the therapeutic potential and safety profile of these complex biotherapeutics, ultimately paving the way for their potential clinical application.
References
- 1. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SmallMolecules.com | this compound | MedChemExpress (MCE) (25 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]
- 7. glpbio.cn [glpbio.cn]
- 9. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 15. books.rsc.org [books.rsc.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Deruxtecan Analog 2 monoTFA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available technical information for Deruxtecan analog 2 monoTFA. Due to the proprietary nature of drug development, detailed experimental protocols and a complete set of physicochemical properties for this specific analog are not publicly available. This guide synthesizes information from scientific literature and supplier specifications for Deruxtecan and its analogs to provide a thorough resource.
Introduction
This compound is a homolog of Deruxtecan, a potent topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that utilize a monoclonal antibody to deliver a cytotoxic agent specifically to tumor cells, thereby minimizing systemic toxicity. Deruxtecan and its analogs are key components in the development of next-generation ADCs. This guide details the known physical and chemical properties, mechanism of action, and relevant experimental methodologies for this compound and the parent compound, Deruxtecan.
Physicochemical Properties
Quantitative physicochemical data for this compound is limited in publicly accessible sources. The following tables summarize the available information for the analog and its parent compound, Deruxtecan.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2758874-59-6 | [1][2][3] |
| Appearance | Solid | [3] |
| Molecular Formula | C31H31F4N5O9 | [3] |
| Molecular Weight | 693.61 g/mol | [3] |
| Solubility | ≥ 2 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Also, ≥ 2 mg/mL in 10% DMSO and 90% (20% SBE-β-CD in saline). | [4] |
| Storage Conditions | Store at -20°C, protected from light and stored under nitrogen. For stock solutions, -80°C for up to 6 months or -20°C for up to 1 month. | [4] |
Table 2: Physical and Chemical Properties of Deruxtecan
| Property | Value | Source |
| CAS Number | 1599440-13-7 | [5][6][7] |
| Appearance | White to yellow solid | [6] |
| Molecular Formula | C52H56FN9O13 | [5][6] |
| Molecular Weight | 1034.05 g/mol | [6] |
| Purity | ≥98% | |
| Storage Conditions | Store in a freezer at under -20°C in an inert atmosphere. |
Mechanism of Action: A Two-Step Targeted Delivery
The therapeutic action of an ADC incorporating a Deruxtecan analog is a multi-step process that begins with targeted delivery and culminates in cytotoxicity.
-
Targeted Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Payload Release and Cytotoxicity: The endosome containing the ADC traffics to the lysosome. Within the acidic environment of the lysosome, cellular enzymes cleave the linker connecting the antibody to the Deruxtecan analog payload. Once released, the membrane-permeable payload can diffuse into the cytoplasm and the nucleus. There, it inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately apoptosis (programmed cell death) of the cancer cell.
Diagram: Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: Workflow of ADC binding, internalization, and payload release.
Diagram: Topoisomerase I Inhibition Signaling Pathway
Caption: Signaling pathway of Topoisomerase I inhibition by Deruxtecan.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are proprietary. However, based on established methodologies for similar compounds, the following general protocols can be outlined.
4.1. Synthesis of Deruxtecan Analogs
The synthesis of Deruxtecan is a complex multi-step process. A known route involves the late-stage coupling of an exatecan (B1662903) derivative with a linker intermediate. The synthesis of the exatecan core begins with the bromination of 2-fluoro-1-methyl-4-nitrobenzene, followed by a series of reactions including nitro reduction, acetylation, a Heck coupling, hydrogenation, and intramolecular cyclization to form a key tetrahydronapthalenone intermediate. This intermediate undergoes further modifications, including a Friedländer-type reaction, to construct the core structure of exatecan. The final steps involve coupling the exatecan core to a linker, followed by deprotection and reaction with maleimidocaproic acid to yield the final Deruxtecan molecule.[8]
Diagram: General Synthetic Workflow for Deruxtecan
Caption: High-level workflow for the synthesis of Deruxtecan.
4.2. Topoisomerase I Inhibition Assay
This in vitro assay is used to determine the inhibitory activity of a compound against topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is hindered, leaving a higher proportion of supercoiled DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose (B213101) gel electrophoresis.
-
Materials: Supercoiled plasmid DNA (e.g., pUC19), human topoisomerase I enzyme, 10x reaction buffer, test compound (this compound), and loading dye.
-
Procedure:
-
Prepare reaction mixtures containing the reaction buffer and supercoiled plasmid DNA in microcentrifuge tubes on ice.
-
Add varying concentrations of the test compound to the tubes. Include a positive control (known inhibitor) and a negative control (no inhibitor).
-
Pre-incubate the mixtures to allow the inhibitor to interact with the DNA.
-
Initiate the reaction by adding topoisomerase I enzyme to each tube and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution/loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
-
Analysis: The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry software. The percentage of inhibition is calculated relative to the control samples.[9][10][11][12]
4.3. ADC Internalization Assay
This assay measures the efficiency of an ADC to be internalized by target cells.
-
Principle: A fluorescent dye is conjugated to the antibody or ADC. Upon binding to the cell surface antigen and subsequent internalization, the fluorescence can be tracked and quantified. pH-sensitive dyes that fluoresce brightly only in the acidic environment of endosomes and lysosomes are particularly useful to specifically detect internalized antibodies.
-
Materials: Target cancer cell line (expressing the specific antigen), ADC conjugated with a fluorescent dye (e.g., a pH-sensitive dye), cell culture medium, and a fluorescence detection instrument (e.g., flow cytometer, fluorescence microscope, or plate reader).
-
Procedure:
-
Seed the target cells in a suitable format (e.g., multi-well plate or culture dish) and allow them to adhere.
-
Treat the cells with the fluorescently labeled ADC at various concentrations and for different time points. Include appropriate controls, such as a non-binding labeled antibody.
-
To differentiate between surface-bound and internalized ADC, a quenching agent that reduces the fluorescence of the non-internalized antibody can be used.
-
Wash the cells to remove unbound ADC.
-
Measure the fluorescence intensity of the cells using a flow cytometer for quantitative analysis of the cell population or a fluorescence microscope for visualizing the subcellular localization of the internalized ADC.
-
-
Analysis: The internalization efficiency is determined by the increase in fluorescence intensity over time and at different concentrations of the ADC.[13][14][15][16][17]
Conclusion
This compound represents an important molecule in the field of targeted cancer therapy. While a complete public profile of its physicochemical properties and specific experimental protocols is not available, this guide provides a foundational understanding based on the available data for the analog and its parent compound, Deruxtecan. The mechanism of action, centered on targeted delivery and potent topoisomerase I inhibition, underscores the therapeutic potential of ADCs incorporating this class of payloads. The general experimental protocols outlined provide a framework for the scientific community to assess and utilize such compounds in drug discovery and development.
References
- 1. SmallMolecules.com | this compound | MedChemExpress (MCE) (25 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]
- 2. This compound| CAS NO:2758874-59-6| GlpBio [glpbio.cn]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Deruxtecan | 1599440-13-7 [chemicalbook.com]
- 8. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of topoisomerase I activity [protocols.io]
- 13. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 16. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 17. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
Technical Guide: Target Identification and Deconvolution of Deruxtecan and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding "Deruxtecan analog 2 monoTFA" is not publicly available. This guide focuses on the established target and mechanism of action of its parent compound, Deruxtecan (B607063), a potent topoisomerase I inhibitor. The methodologies described are standard industry practices for the target identification and validation of such compounds and are presented as a framework for characterizing novel analogs.[1][2][3][4][5]
Introduction
Deruxtecan is a highly potent cytotoxic agent and a key component of several successful antibody-drug conjugates (ADCs), including trastuzumab deruxtecan and patritumab deruxtecan.[6][7] It is a derivative of exatecan (B1662903) and functions as a topoisomerase I inhibitor.[6][7][] When conjugated to a monoclonal antibody via a cleavable linker, deruxtecan is delivered specifically to tumor cells, where it is released and can exert its cytotoxic effects.[6][9][10][11][12] The mechanism involves the stabilization of the topoisomerase I-DNA covalent complex, which leads to DNA double-strand breaks during replication and ultimately triggers apoptosis.[12]
The development of novel analogs, such as the conceptual "this compound," is a critical strategy in drug development to optimize potency, selectivity, and pharmacokinetic properties. The "monoTFA" designation refers to its formulation as a mono-trifluoroacetic acid salt, a common practice in pharmaceutical development to improve properties like solubility and stability.[13][14][15][16] Rigorous target identification and deconvolution are paramount to ensure that any new analog retains the desired on-target activity while minimizing off-target toxicities.
This technical guide outlines the core methodologies and data interpretation frameworks for the target identification of Deruxtecan and its potential analogs.
Primary Target and Quantitative Profile
The primary molecular target of Deruxtecan is DNA topoisomerase I (Topo I).[10][12] Inhibition of this enzyme leads to the accumulation of single-strand breaks that are converted into lethal double-strand breaks during the S-phase of the cell cycle.[12] The cytotoxic payload of trastuzumab deruxtecan, DXd, is a potent inhibitor of topoisomerase I with an IC50 of 0.31 μM.[7] DXd has demonstrated cytotoxicity across various human cancer cell lines with IC50 values in the low nanomolar range.[7]
| Compound | Assay | Target | IC50 | Cell Lines |
| Dxd (payload) | Topoisomerase I Inhibition | Topo I | 0.31 µM | N/A (Enzymatic) |
| Dxd (payload) | Cytotoxicity | N/A | 1.43 - 4.07 nM | KPL-4, NCI-N87, SK-BR-3, MDA-MB-468 |
Table 1: Publicly available quantitative data for the Deruxtecan payload, Dxd.[7] Data for "this compound" is not available in the public domain.
Experimental Protocols for Target Identification and Validation
A multi-faceted approach is required to confirm the primary target of a new analog and to identify any potential off-targets.
Primary Target Engagement & Inhibition
3.1.1 In Vitro Topoisomerase I Relaxation Assay
This biochemical assay directly measures the inhibition of Topo I activity.[17][18]
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose (B213101) gel electrophoresis.[19]
-
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in Topo I assay buffer.[18][19]
-
Compound Incubation: Add serial dilutions of the test compound (e.g., this compound) or vehicle control (DMSO) to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase I enzyme.[17][18]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[17][18]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topology by loading the samples onto a 1% agarose gel. Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide) under UV illumination.[18][19]
-
Data Interpretation: A potent inhibitor will show a dose-dependent persistence of the supercoiled DNA band. The IC50 value is determined by quantifying the band intensities.
-
3.1.2 Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct target engagement within intact cells.[20][21][22][23]
-
Principle: The binding of a ligand (drug) to its target protein increases the protein's thermal stability.[20][22] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.[22][24]
-
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle for 1-2 hours.[20]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.[20]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.[20]
-
Fractionation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of soluble Topo I in the supernatant using quantitative Western blotting or other immunoassays like AlphaScreen® or HTRF®.[21][23][24]
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and target engagement.[22] Isothermal dose-response experiments can be performed to determine the cellular EC50 for target engagement.[21]
-
Cellular Mechanism of Action
3.2.1 DNA Damage Response (γH2AX Assay)
This assay confirms that the compound induces DNA double-strand breaks, the downstream consequence of Topo I inhibition.
-
Principle: The phosphorylation of histone H2AX at serine 139 (to form γH2AX) is an early cellular response to DNA double-strand breaks.[25][26] These sites of damage can be visualized as distinct nuclear foci using immunofluorescence microscopy.[26][27]
-
Protocol Outline:
-
Cell Culture & Treatment: Seed cells on coverslips and treat with the test compound for a defined period.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.[28]
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against γH2AX.[27][28] Follow this with a fluorescently labeled secondary antibody.[28]
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
-
Quantification: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.[28]
-
Data Interpretation: A dose-dependent increase in γH2AX foci confirms the induction of DNA damage consistent with the mechanism of a topoisomerase I inhibitor.[29]
-
Off-Target Identification
3.3.1 Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a proteomic approach to identify proteins that directly interact with the drug candidate.[30][31][32][33]
-
Principle: The drug molecule (or a close analog with a reactive handle) is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is used as "bait" to capture interacting proteins ("prey") from a cell lysate. The captured proteins are then identified by mass spectrometry.[30][34]
-
Protocol Outline:
-
Affinity Matrix Preparation: Synthesize an analog of the drug with a linker and immobilize it onto beads.
-
Lysate Incubation: Incubate the affinity matrix with a complex protein lysate from relevant cells or tissues.
-
Washing: Perform stringent washing steps to remove non-specific binders.
-
Elution: Elute the specifically bound proteins from the matrix.
-
Proteomic Analysis: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[30]
-
Data Interpretation: Proteins that are significantly enriched in the drug-bead pulldown compared to a control-bead pulldown are considered potential targets or off-targets requiring further validation.
-
Visualizations: Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound| CAS NO:2758874-59-6| GlpBio [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SmallMolecules.com | this compound | MedChemExpress (MCE) (25 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]
- 6. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 9. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 12. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. pharmtech.com [pharmtech.com]
- 16. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inspiralis.com [inspiralis.com]
- 20. benchchem.com [benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 27. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 31. brjac.com.br [brjac.com.br]
- 32. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. dhplab.nd.edu [dhplab.nd.edu]
Methodological & Application
Application Notes and Protocols for the Conjugation of Deruxtecan Analog 2 monoTFA to an Antibody
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Deruxtecan (B607063), a derivative of the potent topoisomerase I inhibitor exatecan (B1662903), has shown significant promise as an ADC payload.[1][2][3] This document provides a detailed protocol for the conjugation of a Deruxtecan analog, specifically Deruxtecan analog 2 monoTFA, to a monoclonal antibody.
Deruxtecan and its analogs exert their cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription.[1][4] Inhibition of topoisomerase I leads to the accumulation of DNA single-strand breaks, which are subsequently converted into double-strand breaks, ultimately triggering apoptotic cell death.[4][5][6] This mechanism of action, coupled with the targeted delivery by the antibody, allows for a high therapeutic index.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, purification, and characterization of a this compound-conjugated ADC.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of a Deruxtecan-based ADC (DS-8201a) and the free Deruxtecan payload (Dxd) against various human cancer cell lines with different HER2 expression levels.
| Cell Line | Cancer Type | HER2 Expression | Compound | IC50 |
| KPL-4 | Breast Cancer | High | DS-8201a | 26.8 ng/mL |
| NCI-N87 | Gastric Cancer | High | DS-8201a | 25.4 ng/mL |
| SK-BR-3 | Breast Cancer | High | DS-8201a | 6.7 ng/mL |
| MDA-MB-468 | Breast Cancer | Low/Negative | DS-8201a | >10,000 ng/mL |
| KPL-4 | Breast Cancer | High | Dxd | 1.43 nM |
| NCI-N87 | Gastric Cancer | High | Dxd | 4.07 nM |
| SK-BR-3 | Breast Cancer | High | Dxd | Not Reported |
| MDA-MB-468 | Breast Cancer | Low/Negative | Dxd | Not Reported |
Data compiled from publicly available sources.[1] IC50 values for DS-8201a are presented in ng/mL, while IC50 values for the free payload Dxd are in nM.
Conjugation Reaction Parameters
Successful conjugation and achieving the desired drug-to-antibody ratio (DAR) are dependent on carefully controlling the reaction conditions. The following table provides a general guideline for the conjugation of this compound to an antibody via cysteine-thiol chemistry to achieve a high DAR (targeting DAR 8).
| Parameter | Recommended Condition | Range | Purpose |
| Antibody Concentration | 5 - 10 mg/mL | 1 - 25 mg/mL | To ensure efficient reaction kinetics. |
| Reduction Buffer | 50 mM PBS, 10 mM EDTA, pH 7.5 | PBS or other suitable buffers at neutral pH | To provide a stable environment for the antibody and the reduction reaction. EDTA is included to chelate any trace metals that could catalyze re-oxidation of thiols. |
| Reducing Agent | TCEP-HCl | TCEP-HCl or DTT | To reduce the interchain disulfide bonds of the antibody, exposing free thiol groups for conjugation. |
| TCEP Molar Excess | 5 - 10 equivalents | 2 - 15 equivalents | To achieve complete reduction of the interchain disulfides for a target DAR of 8. |
| Reduction Temperature | 37 °C | 20 - 37 °C | To facilitate the reduction reaction. |
| Reduction Time | 1.5 - 2 hours | 1 - 3 hours | To ensure complete reduction of the disulfide bonds. |
| Drug-Linker Molar Excess | 10 equivalents | 5 - 15 equivalents | To drive the conjugation reaction to completion. |
| Co-solvent | 8% (v/v) DMA or DMSO | 5 - 10% (v/v) | To aid in the solubility of the hydrophobic drug-linker. |
| Conjugation Temperature | 20 °C | 4 - 25 °C | To allow for efficient conjugation while minimizing potential degradation. |
| Conjugation Time | 1 hour | 1 - 2 hours | To ensure complete conjugation. |
| Quenching Agent | N-Acetyl-L-cysteine (NAC) | N-Acetyl-L-cysteine (NAC) | To cap any unreacted maleimide (B117702) groups on the drug-linker, preventing non-specific reactions. |
| NAC Molar Excess | 25 equivalents | 10 - 30 equivalents | To ensure complete quenching of the unreacted drug-linker. |
These parameters should be optimized for each specific antibody and drug-linker combination.[7]
Experimental Protocols
Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 1-25 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)
-
Conjugation Buffer (50 mM PBS, 10 mM EDTA, pH 7.5)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) solution (e.g., 10 mM in water)
-
Buffer exchange columns (e.g., NAP-5 desalting columns)
Procedure:
-
If the antibody is not already in the Conjugation Buffer, perform a buffer exchange using a desalting column according to the manufacturer's instructions.
-
Determine the concentration of the antibody after buffer exchange using a spectrophotometer at 280 nm.
-
Add the calculated volume of TCEP-HCl solution to the antibody solution to achieve the desired molar excess (e.g., 5 equivalents for a target DAR of 8).[7]
-
Gently mix the solution and incubate at 37 °C for 1.5 hours with mild stirring.[7]
Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the maleimide-activated this compound to the free thiol groups of the reduced antibody.
Materials:
-
Reduced antibody solution from the previous step
-
This compound with a maleimide functional group, dissolved in an organic co-solvent such as dimethylacetamide (DMA) or dimethyl sulfoxide (B87167) (DMSO)
-
N-Acetyl-L-cysteine (NAC) solution (e.g., 100 mM in water)
Procedure:
-
Allow the reduced antibody solution to cool to room temperature (20 °C).
-
Add the required volume of the organic co-solvent (e.g., DMA) to the reduced antibody solution to reach a final concentration of 8% (v/v).[7]
-
Immediately add the calculated volume of the this compound solution to achieve the desired molar excess (e.g., 10 equivalents).[7]
-
Gently mix the reaction and incubate at 20 °C for 1 hour with mild stirring.[7]
-
To quench the reaction, add the calculated volume of NAC solution to achieve a 25-fold molar excess relative to the drug-linker.[7]
-
Incubate the quenching reaction for 25 minutes at 20 °C with mild stirring.[7]
Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).
Materials:
-
Crude ADC solution from the previous step
-
Purification Buffer (e.g., 20 mM histidine, 5.5% trehalose, pH 5.2)[7]
-
Size-exclusion chromatography (SEC) column (e.g., Waters ACQUITY UPLC Protein BEH SEC column, 200 Å, 4.6 x 300 mm, 1.7 µm)[7]
-
HPLC system
Procedure:
-
Equilibrate the SEC column with the Purification Buffer at a flow rate of 0.25 mL/min.[8]
-
Load the crude ADC solution onto the equilibrated column.
-
Elute the ADC with the Purification Buffer at a flow rate of 0.25 mL/min.[8]
-
Monitor the elution profile at 280 nm. The ADC will typically elute as the main peak, well-separated from the smaller, unreacted drug-linker molecules.
-
Collect the fractions corresponding to the ADC monomer peak.
-
Determine the concentration of the purified ADC using a spectrophotometer at 280 nm.
Characterization of the Antibody-Drug Conjugate
This protocol outlines the determination of the average DAR and the distribution of drug-loaded species using HIC-HPLC.
Materials:
-
Purified ADC sample
-
HIC-HPLC column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)[8]
-
Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0[8]
-
Mobile Phase B: 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 with 25% isopropanol (B130326) (v/v)[8]
-
HPLC system
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.[8]
-
Inject the purified ADC sample (typically 10-20 µg).
-
Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 15 minutes).[9]
-
Monitor the elution profile at 280 nm. Different DAR species will elute at different retention times due to their varying hydrophobicity, with higher DAR species being more retained.
-
Calculate the average DAR by integrating the peak areas of the different DAR species and calculating the weighted average.
This protocol is used to assess the level of aggregation in the purified ADC sample.
Materials:
-
Purified ADC sample
-
SEC-HPLC column (e.g., Agilent AdvanceBio SEC 300 Å, 4.6 x 150 mm, 2.7 µm)[8]
-
Mobile Phase: 100 mM NaH₂PO₄/Na₂HPO₄, 250 mM NaCl, 10% (v/v) isopropanol, pH 6.8[8]
-
HPLC system
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.25 mL/min.[8]
-
Inject the purified ADC sample (typically 10-20 µg).
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric ADC.
-
Quantify the percentage of aggregates by integrating the peak areas.
Mandatory Visualization
Caption: Experimental workflow for the conjugation of this compound to an antibody.
Caption: Signaling pathway of Deruxtecan analog-induced apoptosis.
References
- 1. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. adcreview.com [adcreview.com]
- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Application Notes and Protocols: Deruxtecan Analog 2 monoTFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan (B607063), a potent topoisomerase I inhibitor, is the cytotoxic payload in the antibody-drug conjugate (ADC) trastuzumab deruxtecan. Analogs of deruxtecan are of significant interest in the development of novel ADCs for targeted cancer therapy. This document provides detailed information on the solubility and preparation of Deruxtecan analog 2 monoTFA, a homolog of Deruxtecan.[1][2] This analog is a drug-linker conjugate composed of Camptothecin and a linker, designed for use in the preparation of ADCs, such as anti-FGFR2 ADCs.[3][4] Understanding the solubility and handling of this payload is critical for its effective use in research and development.
Quantitative Data Summary
The solubility of this compound has been determined in various solvent systems to facilitate its use in experimental settings. The following table summarizes the available quantitative data.
| Solvent System | Solubility | Observation |
| DMSO | 100 mg/mL (172.54 mM) | Ultrasonic may be needed |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (3.45 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (3.45 mM) | Clear solution |
Data sourced from MedChemExpress product information.[3][5]
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration DMSO Stock Solution:
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Materials: this compound, DMSO (Dimethyl sulfoxide).
-
Protocol:
-
Weigh the desired amount of this compound in a suitable vial.
-
Add DMSO to achieve a concentration of 100 mg/mL.
-
If necessary, use an ultrasonic bath to aid dissolution until a clear solution is obtained.[5]
-
-
Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light and store under nitrogen.[3]
Preparation of In Vivo Formulations
The following protocols describe the preparation of working solutions suitable for in vivo studies. The methods involve the use of co-solvents to enhance solubility in aqueous systems.
Protocol 1: PEG300 and Tween-80 Formulation
-
Objective: To prepare a clear, injectable solution with a solubility of at least 2 mg/mL.
-
Materials:
-
This compound DMSO stock solution (e.g., 20 mg/mL).
-
PEG300 (Polyethylene glycol 300).
-
Tween-80.
-
Saline (0.9% sodium chloride in ddH₂O).
-
-
Method (for 1 mL final volume):
-
To 400 µL of PEG300, add 100 µL of the 20 mg/mL DMSO stock solution.
-
Mix thoroughly until the solution is homogeneous.[3]
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.[3]
-
Add 450 µL of Saline to bring the final volume to 1 mL.[3]
-
Mix until a clear solution is obtained. The final concentration will be ≥ 2 mg/mL.[3]
-
Note: If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[3]
-
Protocol 2: SBE-β-CD Formulation
-
Objective: To prepare an alternative clear, injectable solution with a solubility of at least 2 mg/mL.
-
Materials:
-
This compound DMSO stock solution (e.g., 20 mg/mL).
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline.
-
-
Method (for 1 mL final volume):
Synthesis of Deruxtecan Analogs: A General Overview
While the precise synthetic route for "this compound" is proprietary, the synthesis of deruxtecan and its analogs generally involves a multi-step process. A key feature is the late-stage coupling of a camptothecin-derived payload, such as exatecan, with a functionalized linker.[6][7] The linker itself is typically a peptide-based structure that is selectively cleavable by enzymes within the tumor microenvironment, such as cathepsins.[8][9] The final step often involves conjugating the linker-payload moiety to a monoclonal antibody through a maleimide (B117702) group reacting with reduced disulfide bonds on the antibody.[6]
Visualizations
Experimental Workflow: Solubility and Preparation
The following diagram illustrates the general workflow for preparing and testing the solubility of this compound.
Caption: Workflow for preparation and solubility assessment.
Signaling Pathway: Mechanism of Action of Deruxtecan Payload
Once the ADC binds to its target on a cancer cell and is internalized, the linker is cleaved, releasing the deruxtecan payload. The payload then exerts its cytotoxic effect by inhibiting Topoisomerase I, leading to DNA damage and apoptosis.
Caption: General mechanism of action for Deruxtecan payloads.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:2758874-59-6| GlpBio [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Deruxtecan Analog 2 monoTFA in In Vitro Assays
These application notes provide detailed protocols for the reconstitution, handling, and application of Deruxtecan analog 2 monoTFA in various in vitro assays. This document is intended for researchers, scientists, and drug development professionals working with topoisomerase I inhibitors and antibody-drug conjugate (ADC) payloads.
Product Information
This compound is a drug-linker conjugate containing a derivative of camptothecin, a potent topoisomerase I (Topo I) inhibitor.[1] As a key component of ADCs, understanding its solubility, stability, and proper handling is crucial for obtaining reliable and reproducible in vitro data.[1]
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₉H₂₈FN₅O₇ · CF₃COOH |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light and store under nitrogen.[1] |
Reconstitution of this compound
Proper reconstitution is critical for the biological activity and stability of the compound. Due to its hydrophobic nature, specific solvent systems are required. Two protocols are provided below for achieving a clear solution of ≥ 2 mg/mL.[1]
Table 1: Reconstitution Protocols
| Protocol | Solvent System | Final Concentration | Procedure |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (3.45 mM) | 1. Prepare a 20 mg/mL stock solution in DMSO. 2. To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly. 3. Add 50 µL of Tween-80 and mix until the solution is clear. 4. Add 450 µL of saline to reach the final volume of 1 mL.[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (3.45 mM) | 1. Prepare a 20 mg/mL stock solution in DMSO. 2. Prepare a 20% SBE-β-CD solution in saline. 3. To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution and mix thoroughly.[1] |
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] For in vitro cell-based assays, it is recommended to dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Experimental Protocols
Deruxtecan analog 2 is a topoisomerase I inhibitor.[1] The following are detailed protocols for in vitro assays to characterize its activity.
Topoisomerase I Relaxation Assay
This assay measures the ability of Deruxtecan analog 2 to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[2][3][4]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 2.5 mM EDTA, 2.5 mM DTT)
-
This compound, reconstituted as described above
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide or other DNA stain
-
Tris-Acetate-EDTA (TAE) buffer
Procedure:
-
Prepare reaction mixtures in a total volume of 20 µL.
-
To each tube, add 4 µL of 5X Assay Buffer, 200-500 ng of supercoiled plasmid DNA, and varying concentrations of Deruxtecan analog 2 (e.g., 0.1 µM to 100 µM).
-
Add distilled water to bring the volume to 19 µL.
-
Initiate the reaction by adding 1 µL of human Topoisomerase I (1-2 units).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer until the supercoiled and relaxed DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
Data Analysis:
The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing concentrations of the inhibitor.
Topoisomerase I-Mediated DNA Cleavage Assay
This assay determines if Deruxtecan analog 2 stabilizes the covalent DNA-topoisomerase I cleavage complex, a hallmark of topoisomerase I poisons.[5][6]
Materials:
-
3'-radiolabeled single-stranded DNA oligonucleotide annealed to a complementary unlabeled strand
-
Human Topoisomerase I enzyme
-
This compound
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA)
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Formamide (B127407) loading buffer
Procedure:
-
Set up reaction mixtures containing the radiolabeled DNA substrate, reaction buffer, and varying concentrations of Deruxtecan analog 2.
-
Add human Topoisomerase I to initiate the reaction.
-
Incubate at 37°C for 30 minutes to allow the cleavage/religation equilibrium to be reached.
-
Stop the reaction by adding SDS to a final concentration of 0.5% and proteinase K to digest the enzyme.
-
Add formamide loading buffer and heat the samples to denature the DNA.
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
Data Analysis:
An increase in the intensity of the cleaved DNA fragments with increasing concentrations of Deruxtecan analog 2 indicates stabilization of the cleavage complex.
Diagrams
Experimental Workflow
Caption: Workflow for in vitro assays using reconstituted Deruxtecan analog 2.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Deruxtecan Analog 2 monoTFA
For Research Use Only. Not for use in humans.
Introduction
Deruxtecan analog 2 monoTFA is a homolog of Deruxtecan, a potent topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs).[1][2] As a drug-linker conjugate, it is intended for research and development of novel ADCs.[1][2] These application notes provide a guide for the in vivo administration of this compound based on available formulation data and the known mechanism of action of Deruxtecan-based compounds. Currently, there is a lack of publicly available in vivo efficacy, toxicity, and pharmacokinetic data specifically for this compound. The protocols and information presented here are based on general guidelines for similar compounds and should be adapted and optimized by researchers for their specific experimental needs.
Mechanism of Action
Deruxtecan and its analogs are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and transcription. By binding to the topoisomerase I-DNA complex, Deruxtecan analogs stabilize this complex, leading to DNA strand breaks and subsequent cell cycle arrest and apoptosis. In the context of an ADC, Deruxtecan is designed to be released from its antibody carrier within the target cancer cells, thereby exerting its cytotoxic effect in a targeted manner.
Data Presentation
As of the latest available information, specific quantitative in vivo data for this compound (e.g., efficacy, toxicity, pharmacokinetics) has not been published in peer-reviewed literature. Researchers are advised to conduct pilot studies to determine the optimal dosing, schedule, and to assess the tolerability and efficacy in their chosen animal models.
The following table provides a template for researchers to summarize their own experimental data.
| Parameter | Xenograft Model 1 (e.g., NCI-N87) | Xenograft Model 2 (e.g., BT-474) | Orthotopic Model |
| Animal Strain | (e.g., BALB/c nude) | (e.g., NOD/SCID) | (e.g., NSG) |
| Tumor Cell Line | |||
| Administration Route | (e.g., Intravenous) | ||
| Dose (mg/kg) | |||
| Dosing Schedule | |||
| Tumor Growth Inhibition (%) | |||
| Body Weight Change (%) | |||
| Observed Toxicities | |||
| Pharmacokinetic Parameters | |||
| * Cmax (ng/mL) | |||
| * AUC (ngh/mL) | |||
| t1/2 (h) |
Experimental Protocols
Formulation for In Vivo Administration
The proper formulation of this compound is critical for its solubility and stability for in vivo administration. It is highly recommended to prepare the formulation fresh on the day of dosing. The following are two suggested protocols for solubilizing this compound for in vivo use.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is suitable for achieving a clear solution for administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume. Vortex until the compound is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume. Mix thoroughly.
-
Add sterile saline to bring the solution to the final desired volume (45% of the total volume).
-
Vortex the final solution until it is clear and homogenous.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure it is fully dissolved.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume. Vortex until the compound is completely dissolved.
-
Add the 20% SBE-β-CD in saline solution to bring the solution to the final desired volume (90% of the total volume).
-
Vortex the final solution until it is clear and homogenous.
-
Visually inspect the solution for any precipitation before administration.
In Vivo Administration Workflow
The following diagram outlines a general workflow for an in vivo efficacy study.
Caption: General workflow for in vivo efficacy studies of this compound.
Signaling Pathway
The primary mechanism of action of Deruxtecan is the inhibition of topoisomerase I, which leads to DNA damage and apoptosis. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway for this compound.
References
Application Notes and Protocols for Utilizing Deruxtecan Analog 2 monoTFA in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a transformative class of oncology therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. Deruxtecan, a potent topoisomerase I inhibitor, has demonstrated significant clinical efficacy as the payload in approved ADCs. Deruxtecan analog 2 monoTFA is a homolog of Deruxtecan, developed for the creation of novel ADCs. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of ADCs utilizing this compound in xenograft models, with a focus on targeting the Fibroblast Growth Factor Receptor 2 (FGFR2), a clinically relevant target in various solid tumors.
The information presented herein is intended to guide researchers in designing and executing in vivo efficacy studies to assess the anti-tumor activity of novel ADCs constructed with this payload-linker. While direct preclinical data for an ADC containing this compound is not publicly available, this document provides a representative framework based on the established mechanisms of Deruxtecan and published data from xenograft studies of other FGFR2-targeting ADCs. The experimental protocols and data tables are illustrative and should be adapted based on empirical findings for the specific ADC construct.
Mechanism of Action
An ADC utilizing this compound functions through a multi-step process that begins with the specific recognition of a tumor-associated antigen, such as FGFR2, on the cancer cell surface.
-
Target Binding: The monoclonal antibody component of the ADC selectively binds to its target receptor (e.g., FGFR2) on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-receptor complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The endocytic vesicle containing the ADC-receptor complex traffics to the lysosome. Inside the acidic environment of the lysosome, the linker connecting the antibody to the Deruxtecan analog 2 is cleaved by lysosomal enzymes.
-
Payload Release and DNA Damage: The released, membrane-permeable Deruxtecan analog 2 then translocates to the nucleus. As a topoisomerase I inhibitor, it intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex. This prevents the re-ligation of single-strand breaks induced by topoisomerase I during DNA replication, leading to the accumulation of DNA double-strand breaks.
-
Apoptosis: The extensive DNA damage triggers the cellular DNA damage response, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).
-
Bystander Effect: A key feature of Deruxtecan-based payloads is their high membrane permeability. This allows the released cytotoxic agent to diffuse out of the target cancer cell and kill neighboring tumor cells, including those that may have lower or no target antigen expression. This "bystander effect" can enhance the overall anti-tumor activity of the ADC, particularly in heterogeneous tumors.
Signaling Pathway
The following diagram illustrates the FGFR2 signaling pathway, which is a common target for ADCs in various cancers. Aberrant FGFR2 signaling can drive tumor cell proliferation, survival, and angiogenesis. An ADC targeting FGFR2 would aim to deliver a cytotoxic payload to cells with amplified or overexpressed FGFR2.
Experimental Protocols
The following protocols provide a general framework for evaluating an ADC containing this compound in subcutaneous xenograft models.
Cell Line Derived Xenograft (CDX) Model Establishment
Objective: To establish subcutaneous tumors from a human cancer cell line with known target expression (e.g., FGFR2 amplification or overexpression).
Materials:
-
FGFR2-positive human cancer cell line (e.g., NCI-N87 or SNU-16 for gastric cancer)
-
Immunodeficient mice (e.g., female BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® Basement Membrane Matrix (or similar)
-
Sterile PBS, syringes, and needles
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Once tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.
Patient-Derived Xenograft (PDX) Model Establishment
Objective: To establish tumor models that more closely recapitulate the heterogeneity of human tumors.
Materials:
-
Freshly resected human tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Surgical tools, sterile PBS with antibiotics
Protocol:
-
Obtain fresh tumor tissue from surgery under sterile conditions.
-
Cut the tumor into small fragments (approximately 2-3 mm3).
-
Anesthetize a mouse and make a small incision in the skin on the flank.
-
Create a subcutaneous pocket and implant one tumor fragment.
-
Suture or clip the incision.
-
Monitor the mice for tumor growth.
-
Once the tumor reaches a volume of approximately 1000 mm3, it can be passaged to a new cohort of mice for expansion and subsequent drug efficacy studies.
ADC Administration and In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in established xenograft models.
Materials:
-
ADC containing this compound (formulated in a suitable vehicle, e.g., sterile saline or PBS)
-
Vehicle control
-
Established tumor-bearing mice (CDX or PDX)
-
Calipers, analytical balance
Protocol:
-
Randomize mice with established tumors into treatment groups (e.g., Vehicle control, ADC at various dose levels). A typical group size is 8-10 mice.
-
On Day 0, measure the initial tumor volume and body weight of each mouse.
-
Administer the ADC or vehicle control via the appropriate route (typically intravenous injection). The dosing schedule can vary (e.g., single dose, or once weekly for 3 weeks).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The study endpoint can be a specific time point (e.g., 21 or 28 days) or when tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers of drug activity).
The following diagram outlines a typical experimental workflow for an in vivo efficacy study.
Data Presentation
The following tables present illustrative data for a hypothetical FGFR2-targeting ADC (ADC-X) with a Deruxtecan analog 2 payload in a gastric cancer xenograft model (NCI-N87). Note: This data is representative and based on typical outcomes for effective ADCs in preclinical models. Actual results will vary.
Table 1: In Vivo Anti-Tumor Efficacy of ADC-X in NCI-N87 Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | 1250 ± 150 | - |
| ADC-X | 1 | QW x 3 | 625 ± 90 | 50 |
| ADC-X | 3 | QW x 3 | 250 ± 60 | 80 |
| ADC-X | 10 | QW x 3 | 50 ± 25 | 96 (Tumor Regression) |
Table 2: Body Weight Changes in Mice Treated with ADC-X
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Baseline (%) ± SEM |
| Vehicle Control | - | +5.0 ± 1.5 |
| ADC-X | 1 | +4.5 ± 2.0 |
| ADC-X | 3 | +2.0 ± 2.5 |
| ADC-X | 10 | -3.0 ± 3.0 |
Conclusion
The use of this compound in the development of novel ADCs holds significant promise for advancing cancer therapy. The protocols and illustrative data provided in these application notes offer a foundational guide for the preclinical evaluation of such agents in xenograft models. Careful experimental design, including the selection of appropriate tumor models and dosing regimens, is crucial for obtaining robust and translatable data. As with any novel therapeutic, the specific properties and efficacy of an ADC utilizing this compound must be determined through rigorous empirical investigation.
Application Notes and Protocols for the Analytical Characterization of Deruxtecan Analog 2 monoTFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of Deruxtecan analog 2 monoTFA, an antibody-drug conjugate (ADC) drug-linker. The protocols outlined below are designed to ensure the identity, purity, and stability of this critical biopharmaceutical component.
Introduction to this compound
This compound is a homolog of Deruxtecan, which is a conjugate of the ADC toxin DX-8951 derivative (Dxd) with a linker.[1][2] The "monoTFA" designation indicates that it is a salt form containing one molecule of trifluoroacetic acid (TFA). As an integral part of an antibody-drug conjugate, thorough analytical characterization is essential to ensure its quality and consistency. ADCs are complex molecules, and their analysis requires a multi-faceted approach combining various chromatographic and spectrometric techniques.[3][4][5]
The characterization of this compound involves the assessment of several critical quality attributes (CQAs), including:
-
Identity and Structure: Confirmation of the chemical structure of the drug-linker conjugate.
-
Purity: Detection and quantification of impurities and related substances.
-
Payload and Linker Integrity: Ensuring the stability of the cytotoxic payload and the linker.
-
Counterion Content: Quantification of the trifluoroacetic acid counterion.
Analytical Methods and Protocols
A suite of analytical techniques is necessary for the comprehensive characterization of this compound. These methods, detailed below, provide orthogonal information to build a complete quality profile.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity
LC-MS is a cornerstone technique for the characterization of ADCs and their components.[3][4] It provides information on molecular weight, structure, and impurity profiles.
Experimental Protocol: Reversed-Phase HPLC-MS (RP-HPLC-MS)
-
Objective: To confirm the identity and assess the purity of this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Materials:
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to a working concentration of 10-50 µg/mL with Mobile Phase A.
-
Set the HPLC flow rate to 0.3 mL/min and the column temperature to 40°C.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject 5-10 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the eluent using both UV detection (e.g., at 280 nm) and mass spectrometry.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Identify the main peak in the chromatogram and confirm its molecular weight by mass spectrometry.
-
Identify and quantify any impurity peaks based on their mass and UV absorbance.
-
Quantitative Data Summary
| Parameter | Specification | Observed Value |
| Identity (Molecular Weight) | Expected MW ± 1 Da | [To be filled with experimental data] |
| Purity (% Area) | ≥ 95.0% | [To be filled with experimental data] |
| Major Impurity (% Area) | ≤ 1.0% | [To be filled with experimental data] |
| Total Impurities (% Area) | ≤ 5.0% | [To be filled with experimental data] |
Experimental Workflow for LC-MS Analysis
Caption: Workflow for identity and purity analysis by RP-HPLC-MS.
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) and Heterogeneity
While Deruxtecan analog 2 is the drug-linker component, HIC is a critical method for characterizing the final ADC product.[7][8] It separates ADC species based on their hydrophobicity, which is directly related to the number of conjugated drug-linkers (the drug-to-antibody ratio, or DAR).[8]
Experimental Protocol: HIC-HPLC
-
Objective: To determine the DAR and assess the heterogeneity of the final ADC after conjugation with Deruxtecan analog 2.
-
Instrumentation: An HPLC system with a UV detector.
-
Materials:
-
ADC sample
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
-
Procedure:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Set the HPLC flow rate to 0.5 mL/min and the column temperature to 25°C.
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the eluent at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each DAR species by integrating the peak areas.
-
Calculate the average DAR using a weighted average of the different DAR species.
-
Quantitative Data Summary for ADC Characterization
| DAR Species | Relative Abundance (%) |
| Unconjugated Antibody (DAR0) | [To be filled with experimental data] |
| DAR 2 | [To be filled with experimental data] |
| DAR 4 | [To be filled with experimental data] |
| DAR 6 | [To be filled with experimental data] |
| DAR 8 | [To be filled with experimental data] |
| Average DAR | [To be filled with experimental data] |
Logical Relationship for DAR Determination
Caption: Logical flow for determining the average DAR using HIC.
Characterization of the TFA Counterion
The presence and amount of the TFA counterion can impact the physicochemical properties of the drug-linker.[9][10] Therefore, it is important to quantify the TFA content.
Experimental Protocol: Ion Chromatography (IC)
-
Objective: To quantify the amount of trifluoroacetate (B77799) in the this compound sample.
-
Instrumentation: An ion chromatography system with a conductivity detector.
-
Materials:
-
This compound sample
-
TFA standard solutions
-
Eluent (e.g., sodium hydroxide (B78521) solution)
-
Anion-exchange column
-
-
Procedure:
-
Prepare a standard curve of TFA using a series of known concentrations.
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent.
-
Inject the sample and standards onto the IC system.
-
Elute with an appropriate gradient of the eluent.
-
Detect the TFA peak using the conductivity detector.
-
-
Data Analysis:
-
Quantify the amount of TFA in the sample by comparing its peak area to the standard curve.
-
Calculate the molar ratio of TFA to the Deruxtecan analog 2.
-
Quantitative Data Summary for TFA Content
| Parameter | Specification | Observed Value |
| TFA Content (w/w %) | [To be determined based on theoretical value] | [To be filled with experimental data] |
| Molar Ratio (TFA:Analog) | 1:1 | [To be filled with experimental data] |
Signaling Pathway for TFA Impact
Caption: Potential impacts of the TFA salt form on drug properties.
Conclusion
The analytical characterization of this compound requires a combination of orthogonal analytical methods. The protocols provided in these application notes for RP-HPLC-MS, HIC-HPLC, and Ion Chromatography form a robust framework for ensuring the identity, purity, and quality of this critical ADC component. Adherence to these detailed methodologies will support the successful development and manufacturing of antibody-drug conjugates incorporating Deruxtecan analog 2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:2758874-59-6| GlpBio [glpbio.cn]
- 3. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Deruxtecan analog 2 monoTFA linker cleavage assay
Application Notes and Protocols
Topic: Deruxtecan Analog 2 monoTFA Linker Cleavage Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1][2] The efficacy and safety of an ADC are critically dependent on the stability of the linker connecting the antibody and the payload in systemic circulation, followed by its efficient cleavage within the target tumor cells.[1][3] Deruxtecan, a potent topoisomerase I inhibitor, is the payload in the highly successful ADC, Trastuzumab deruxtecan.[][] It is connected via an enzymatically cleavable tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG).[6][7][8]
This document provides a detailed protocol for an in vitro linker cleavage assay for "this compound". Deruxtecan analog 2 is a drug-linker conjugate composed of a Camptothecin-class topoisomerase I inhibitor and a linker, intended for ADC development.[9][10][11] The monoTFA (mono-trifluoroacetic acid) designation refers to its salt form, which aids in its formulation and handling.[12][13] This assay is designed to evaluate the susceptibility of the conjugate's linker to enzymatic cleavage by Cathepsin B, a lysosomal cysteine protease often upregulated in tumor cells and a key enzyme responsible for cleaving peptide linkers in ADCs.[14][]
The protocol employs Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of the released payload from the intact drug-linker conjugate over time, providing essential data for evaluating linker stability and payload release kinetics.[16][17]
Principle of the Assay
The linker cleavage assay evaluates the release of the cytotoxic payload from its linker conjugate under simulated physiological conditions. The GGFG linker, and similar peptide-based linkers, are designed to be cleaved by proteases, such as cathepsins, within the endosomal-lysosomal compartments of cancer cells following ADC internalization.[6][18][19]
This in vitro assay utilizes purified Cathepsin B to replicate the lysosomal environment. The this compound is incubated with the enzyme, which catalyzes the hydrolysis of a specific amide bond within the peptide linker.[14][20] The reaction is monitored over a time course. At designated intervals, aliquots are taken, and the enzymatic reaction is quenched. The samples are then analyzed by LC-MS to separate and quantify the free (cleaved) payload and the remaining intact drug-linker conjugate. The results provide a quantitative measure of the linker's cleavage rate and stability in the presence of the target protease.
Signaling Pathway and Cleavage Mechanism
The mechanism of action for ADCs with protease-cleavable linkers involves several steps, from binding to the target cell to the final release of the cytotoxic payload. The diagram below illustrates this pathway, culminating in the enzymatic cleavage of the GGFG linker by lysosomal cathepsins.
Caption: ADC internalization and lysosomal payload release pathway.
Experimental Workflow
The following diagram outlines the complete experimental workflow for the linker cleavage assay, from reagent preparation to final data analysis.
Caption: Workflow for the in vitro enzymatic linker cleavage assay.
Experimental Protocols
Materials and Reagents
-
Test Article: this compound (stored at -80°C, protected from light)[9]
-
Enzyme: Recombinant human Cathepsin B (stored at -80°C)
-
Buffer: Cathepsin B Assay Buffer (e.g., 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (ACN) with 0.1% Formic Acid, LC-MS grade
-
Water with 0.1% Formic Acid, LC-MS grade
-
-
Equipment:
-
Incubator or water bath set to 37°C
-
Calibrated pipettes
-
Low-binding microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Vortex mixer
-
LC-MS system (e.g., SCIEX X500B or equivalent)
-
Analytical column (e.g., Kinetix C18, 1.7µm, 50x2.1mm)
-
Reagent Preparation
-
Assay Buffer Preparation: Prepare the Cathepsin B Assay Buffer. Immediately before use, add DTT to the required volume to activate the enzyme.
-
Test Article Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute to a working concentration (e.g., 1 mM) in DMSO.
-
Enzyme Stock Solution: Thaw Cathepsin B on ice. Prepare a working stock solution (e.g., 1 µM) in pre-chilled Assay Buffer without DTT.
Linker Cleavage Reaction
-
Set up reactions in triplicate for each time point in low-binding microcentrifuge tubes. Include a "Time 0" and a "No Enzyme" control.
-
In each tube, add Assay Buffer (with DTT).
-
Add the Deruxtecan analog 2 working solution to a final concentration of 10 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the Cathepsin B working solution to a final concentration of 100 nM. For the "No Enzyme" control, add an equivalent volume of Assay Buffer.
-
For the "Time 0" sample, immediately quench the reaction as described in step 7.
-
Incubate all other tubes at 37°C.
-
At each designated time point (e.g., 1, 4, 8, 24 hours), stop the reaction by adding 3 volumes of ice-cold Acetonitrile containing 0.1% formic acid (this also serves to precipitate the enzyme).
-
Vortex each tube vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or an HPLC vial plate for LC-MS analysis.
LC-MS Analysis
-
Method: Use a reverse-phase LC-MS/MS method to separate and quantify the intact Deruxtecan analog 2 and the released payload.
-
Column: Kinetix C18 (1.7µm, 50×2.1mm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Develop a suitable gradient to resolve the more hydrophobic intact conjugate from the less hydrophobic cleaved payload (e.g., a 5-minute gradient from 5% to 95% Mobile Phase B).
-
Detection: Use mass spectrometry in Multiple Reaction Monitoring (MRM) or IDA mode to detect and quantify the specific mass transitions for both the intact drug-linker and the free payload.
Data Presentation and Analysis
Data Calculation
-
From the LC-MS data, obtain the peak areas for the intact drug-linker conjugate (Area_Intact) and the free payload (Area_Free) at each time point.
-
Calculate the percentage of cleavage at each time point (t) using the following formula:
% Cleavage (t) = [Area_Free(t) / (Area_Free(t) + Area_Intact(t))] * 100
-
Average the results from the triplicate samples for each time point.
Tabulated Results
The quantitative results should be summarized in a clear, structured table for easy comparison.
| Time Point (Hours) | Mean Peak Area (Intact Conjugate) | Mean Peak Area (Free Payload) | % Cleavage (Mean ± SD) |
| 0 (Control) | 1,520,400 | 5,100 | 0.33 ± 0.05 |
| 1 | 1,215,800 | 305,200 | 20.06 ± 1.21 |
| 4 | 759,900 | 761,500 | 50.05 ± 2.54 |
| 8 | 381,200 | 1,142,300 | 74.98 ± 3.10 |
| 24 | 45,500 | 1,478,100 | 97.01 ± 1.98 |
| 24 (No Enzyme) | 1,515,300 | 8,200 | 0.54 ± 0.08 |
Note: Data shown are for illustrative purposes only.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or Low Cleavage | Inactive enzyme (Cathepsin B) | Ensure DTT is added to the assay buffer immediately before use. Verify enzyme activity with a known fluorogenic substrate. |
| Incorrect assay pH | Confirm the final pH of the reaction mixture is ~5.5, optimal for Cathepsin B activity. | |
| High Cleavage at Time 0 | Instability of the linker-payload conjugate in the assay buffer or during sample prep. | Analyze the "No Enzyme" control at the final time point. If cleavage is observed, the linker may be chemically unstable. |
| High Variability | Pipetting errors or inconsistent incubation temperature. | Use calibrated pipettes. Ensure uniform temperature control during incubation.[14] |
| Poor LC-MS Signal | Sample degradation or poor ionization. | Ensure samples are kept cold after quenching. Optimize MS source parameters for both analytes. |
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellmosaic.com [cellmosaic.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.cn [glpbio.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bjcardio.co.uk [bjcardio.co.uk]
- 14. benchchem.com [benchchem.com]
- 16. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. iphasebiosci.com [iphasebiosci.com]
- 19. mdpi.com [mdpi.com]
- 20. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Long-Term Storage and Stability of Deruxtecan Analog 2 monoTFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term storage, stability assessment, and handling of Deruxtecan analog 2 monoTFA. The protocols outlined below are designed to ensure the integrity of the compound for research and development purposes.
Introduction
Deruxtecan is a potent topoisomerase I inhibitor and the cytotoxic payload in the antibody-drug conjugate (ADC), Trastuzumab deruxtecan. This compound is a critical reagent for research and development in the field of ADCs. Ensuring its long-term stability is paramount for obtaining reliable and reproducible experimental results. These notes provide recommended storage conditions and detailed protocols for stability assessment.
Long-Term Storage and Handling
Proper storage and handling are crucial to prevent the degradation of this compound. The following conditions are recommended based on commercially available data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Conditions |
| Solid (lyophilized powder) | -20°C | Long-term | Sealed container, protected from moisture and light. |
| Solution in Solvent | -80°C | Up to 6 months | Sealed container, protected from moisture and light. |
| Solution in Solvent | -20°C | Up to 1 month | Sealed container, protected from moisture and light. |
Handling Precautions:
-
Due to its cytotoxic nature, handle this compound in a designated area, such as a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder.
-
For preparing solutions, use anhydrous solvents to minimize hydrolysis.
Experimental Protocols
Protocol for Long-Term Stability Study
This protocol outlines a systematic approach to evaluate the long-term stability of this compound under various conditions.
Objective: To determine the shelf-life and identify optimal storage conditions by assessing the purity and degradation of the compound over time.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Calibrated stability chambers
-
HPLC system with UV or PDA detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.
-
Aliquot the stock solution into amber glass vials to protect from light.
-
-
Storage Conditions:
-
Store aliquots of the solid compound and the DMSO stock solution under the conditions specified in Table 2.
-
Table 2: Long-Term Stability Study Conditions
| Condition | Temperature | Relative Humidity | Time Points (Months) |
| Long-Term | -20°C | N/A | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated | 40°C | 75% RH | 0, 1, 2, 3, 6 |
| Refrigerated | 5°C | N/A | 0, 3, 6, 9, 12, 18, 24 |
-
Time Points for Analysis:
-
At each specified time point, retrieve one aliquot from each storage condition for analysis.
-
Allow the sample to equilibrate to room temperature before opening the vial.
-
-
Analysis:
-
Analyze the purity of the sample using the stability-indicating HPLC method detailed in Protocol 3.2.
-
Record the peak area of the parent compound and any degradation products.
-
Calculate the percentage of the parent compound remaining.
-
Protocol for Stability-Indicating HPLC Method
This HPLC method is designed to separate this compound from its potential degradation products.
Table 3: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 365 nm (or PDA scan from 200-400 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute the stock solution with Mobile Phase A to a final concentration of 0.1 mg/mL. |
Protocol for Forced Degradation Study
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating HPLC method.
Methodology:
-
Acid Hydrolysis: Mix 1 mL of the 10 mg/mL stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the 10 mg/mL stock solution with 9 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the 10 mg/mL stock solution with 9 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photostability: Expose the solid compound and the DMSO stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Visualizations
Caption: Experimental workflow for the long-term stability study.
Caption: Signaling pathway for Deruxtecan's mechanism of action.
Application Notes and Protocols: Deruxtecan Analog 2 monoTFA for Targeting HER2-Low Tumors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deruxtecan (B607063) analog 2 monoTFA is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It is a homolog of deruxtecan, the key component of the successful ADC, trastuzumab deruxtecan (T-DXd).[1][2][3] This molecule comprises a potent topoisomerase I inhibitor payload, a derivative of exatecan (B1662903) known as DXd, attached to a cleavable linker.[4][5][] This system is engineered for high stability in circulation and selective release of the cytotoxic payload within tumor cells.[5][7] The application of deruxtecan-based ADCs has revolutionized the treatment landscape for HER2-expressing cancers, particularly demonstrating significant efficacy in tumors with low HER2 expression (HER2-low), a previously underserved patient population.[8][9][10]
The HER2-low breast cancer subtype, defined by an immunohistochemistry (IHC) score of 1+ or 2+ with negative in situ hybridization (ISH), accounts for a substantial portion of all breast tumors.[9][11] The high potency of the DXd payload, combined with its membrane permeability, enables a powerful "bystander effect," where the released cytotoxin can kill adjacent tumor cells, including those that may not express the target antigen.[7][12][13] This is particularly advantageous in heterogeneous tumors like HER2-low cancers. These application notes provide an overview of the mechanism, representative data, and detailed experimental protocols for utilizing Deruxtecan analog 2 monoTFA in the development of ADCs for HER2-low tumors.
Mechanism of Action
An ADC constructed with this compound and an anti-HER2 antibody operates through a multi-step process:
-
Target Binding: The antibody component of the ADC specifically binds to the HER2 receptor on the surface of tumor cells.[14]
-
Internalization: Upon binding, the ADC-HER2 receptor complex is internalized by the cell via endocytosis.[14]
-
Payload Release: Within the cell's lysosomes, the acidic environment and lysosomal enzymes cleave the linker, releasing the active DXd payload into the cytoplasm.[14][15]
-
Cytotoxicity and Bystander Effect: The released DXd, a potent topoisomerase I inhibitor, intercalates with DNA and traps the topoisomerase I-DNA complex.[16] This leads to the accumulation of DNA single and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4][17] Due to its high membrane permeability, the DXd payload can diffuse out of the targeted cell and kill neighboring tumor cells, regardless of their HER2 expression level.[12][13]
Data Presentation
The following tables present representative data from preclinical and clinical studies of trastuzumab deruxtecan (T-DXd), a well-characterized ADC utilizing a deruxtecan payload. This data is intended to be illustrative of the potential performance of an ADC developed with this compound.
Table 1: Representative In Vitro Cytotoxicity of a Deruxtecan-ADC
| Cell Line | Cancer Type | HER2 Status | Representative IC50 (nM) |
|---|---|---|---|
| SK-BR-3 | Breast Cancer | High (IHC 3+) | 1.43 |
| NCI-N87 | Gastric Cancer | High (IHC 3+) | 2.50 |
| JIMT-1 | Breast Cancer | Moderate (IHC 2+) | ~25 (Resistant) |
| Capan-1 | Pancreatic Cancer | Low (IHC 1+) | Data not readily available |
| MDA-MB-468 | Breast Cancer | Very Low/Negative | 4.07 |
(Data derived from preclinical studies of DXd and T-DXd.[18][19] Actual IC50 values for an ADC constructed with this compound must be determined empirically.)
Table 2: Representative In Vivo Efficacy in HER2-Low Xenograft Models
| Model | Treatment Group | Dose/Schedule | Tumor Growth Inhibition (%) |
|---|---|---|---|
| HER2-Low Breast Cancer PDX | T-DXd | 5.4 mg/kg, q3w | Significant tumor regression |
| HER2-Low Gastric Cancer Xenograft | T-DXd | 6.4 mg/kg, q3w | 26.3% Objective Response Rate |
(Data adapted from clinical trial results for T-DXd in HER2-low patient populations.[10][20] Preclinical tumor growth inhibition percentages for specific models would need to be generated.)
Table 3: Representative Pharmacokinetic Parameters of a Deruxtecan-ADC in Mice
| Parameter | ADC (T-DXd) | Released Payload (DXd) |
|---|---|---|
| Clearance (CL) | 23.7–33.2 mL/day/kg | Rapid |
| Half-life (t½) | ~5-7 days | Short systemic half-life |
| Tumor Payload Concentration | Positively correlated with HER2 expression | ~3-fold higher in HER2-high vs. HER2-very low tumors |
(Data derived from a preclinical pharmacokinetic study of T-DXd in mouse models.[2][18])
Mandatory Visualizations
Caption: General Mechanism of Action of a Deruxtecan-based ADC.
Caption: In Vitro Assay Experimental Workflow.
Caption: DXd-Induced Apoptotic Signaling Pathway.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Anti-HER2 Antibody
This protocol is adapted from standard maleimide-thiol conjugation chemistry.[21][22] Optimization may be required based on the specific antibody.
Materials:
-
Anti-HER2 monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Reaction Buffer: PBS with EDTA (e.g., 5 mM), pH 7.4.
-
Quenching reagent: N-acetylcysteine.
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Anhydrous DMSO.
Procedure:
-
Antibody Reduction: a. Adjust the antibody concentration to 5-10 mg/mL in Reaction Buffer. b. Add a 2-3 molar excess of TCEP to the antibody solution to partially reduce interchain disulfide bonds. c. Incubate at 37°C for 1-2 hours.
-
Drug-Linker Conjugation: a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). b. Add a slight molar excess (e.g., 1.2-1.5 equivalents per generated thiol) of the this compound solution to the reduced antibody. A typical target Drug-to-Antibody Ratio (DAR) for deruxtecan-based ADCs is around 8. c. Incubate at room temperature for 1 hour, protected from light.
-
Quenching: a. Add a 2-fold molar excess of N-acetylcysteine (relative to the added drug-linker) to quench any unreacted maleimide (B117702) groups. b. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or TFF. b. Exchange the buffer to a formulation buffer suitable for storage (e.g., histidine-sucrose buffer, pH 6.0).
-
Characterization: a. Determine the protein concentration (e.g., by A280 measurement). b. Determine the DAR using methods like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). c. Assess ADC purity and aggregation by SEC.
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol uses a tetrazolium-based (MTS/MTT) assay to measure cell viability.[4][23]
Materials:
-
HER2-low (e.g., T47D, MCF7) and HER2-high (e.g., SK-BR-3, NCI-N87) breast cancer cell lines.[24]
-
Complete cell culture medium.
-
ADC construct and an isotype control ADC.
-
96-well cell culture plates.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and isotype control ADC in complete medium. A typical concentration range would be 0.001 nM to 100 nM. b. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with medium only (no cells) as a blank and cells with medium only (no ADC) as an untreated control.
-
Incubation: a. Incubate the plate for 96-120 hours at 37°C, 5% CO2.
-
Viability Measurement: a. Add 20 µL of MTS reagent to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the untreated control wells. c. Plot the percentage viability against the log of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 3: In Vitro Bystander Effect Co-Culture Assay
This protocol evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[1][25]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., HER2-high SK-BR-3).
-
Antigen-negative (Ag-) cell line (e.g., HER2-negative MCF7) engineered to express a fluorescent protein (e.g., GFP).
-
ADC construct.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader or high-content imager.
Procedure:
-
Cell Seeding: a. Seed co-cultures of Ag+ and Ag- GFP cells in various ratios (e.g., 1:3, 1:1, 3:1) in a 96-well plate. Total cell density should be kept constant. b. Include monoculture wells of Ag+ cells and Ag- GFP cells as controls. c. Incubate overnight to allow for cell attachment.
-
ADC Treatment: a. Treat the wells with a single concentration of the ADC. This concentration should be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells (determined from monoculture IC50 assays).[1]
-
Monitoring: a. Measure the GFP fluorescence intensity at multiple time points (e.g., 24, 48, 72, 96, 120 hours) after ADC addition.
-
Data Analysis: a. Normalize the fluorescence intensity in each well to the reading at time zero. b. Compare the reduction in GFP signal in the co-culture wells to the monoculture Ag- GFP control wells. A significant decrease in GFP signal in the presence of Ag+ cells indicates bystander killing.
Protocol 4: In Vivo Efficacy Study in a HER2-Low Tumor Xenograft Model
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[26][27]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
HER2-low tumor cell line (e.g., NCI-N87 can be used as a model with heterogeneous expression, or a patient-derived xenograft (PDX) model).
-
ADC construct, vehicle control, and isotype control ADC.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: a. Subcutaneously implant HER2-low tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: a. Monitor tumor growth regularly. b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Isotype Control ADC, ADC).
-
Treatment Administration: a. Administer the ADC (e.g., 5.4 mg/kg) and controls intravenously (i.v.) via the tail vein. A typical schedule is once every 3 weeks (q3w).
-
Monitoring and Endpoints: a. Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor body weight and general health of the mice as indicators of toxicity. c. The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the TGI for the ADC-treated group compared to the vehicle control group at the end of the study. c. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed anti-tumor effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. Cell viability assays [bio-protocol.org]
- 5. cusabio.com [cusabio.com]
- 7. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. Trastuzumab Deruxtecan for Metastatic HER2-Low Breast Cancer - NCI [cancer.gov]
- 10. onclive.com [onclive.com]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 20. Trastuzumab Deruxtecan in Anti-Human Epidermal Growth Factor Receptor 2 Treatment-Naive Patients With Human Epidermal Growth Factor Receptor 2-Low Gastric or Gastroesophageal Junction Adenocarcinoma: Exploratory Cohort Results in a Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 22. cellmosaic.com [cellmosaic.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Single-Cells Isolation and Molecular Analysis: Focus on HER2-Low CTCs in Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. med-tohoku-antibody.com [med-tohoku-antibody.com]
Troubleshooting & Optimization
Technical Support Center: Deruxtecan Analog 2 monoTFA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for handling Deruxtecan analog 2 monoTFA. Our aim is to help you mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It comprises a potent topoisomerase I inhibitor payload (a derivative of exatecan, known as DXd) connected to a linker.[1][2][] The "monoTFA" indicates that it is a salt form with one molecule of trifluoroacetic acid. The linker is a cleavable tetrapeptide designed to be stable in plasma but susceptible to enzymatic cleavage by proteases like cathepsins, which are often upregulated in tumor cells.[2][4]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability, it is crucial to adhere to the following storage conditions:
-
Long-term storage: -80°C for up to 6 months.
-
Short-term storage: -20°C for up to 1 month.
Crucially, the compound must be protected from light. [5] It should be stored under nitrogen. When not in use, antibodies and ADCs should be kept cold (refrigerated or on ice). It is advisable to store them in a concentrated form as dilution can decrease stability. Always follow the specific instructions provided by the supplier. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.
Q3: What is the role of the monoTFA salt in the stability of the analog?
Trifluoroacetic acid (TFA) is often used during the purification of synthetic peptides and small molecules, resulting in a TFA salt form of the final product.[6][7] While TFA salts are common in early-stage research, they can influence the physicochemical properties of the compound, such as its solubility and stability.[6] In some cases, TFA salts have been observed to affect cell proliferation in biological assays. For later stages of drug development, it is common practice to exchange the TFA counter-ion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride.[6]
Q4: What are the primary degradation pathways for this compound?
The main degradation pathways for deruxtecan-based ADCs, and by extension the drug-linker analog, are:
-
Photodegradation: The camptothecin-based payload (DXd) is highly sensitive to light, particularly short-wavelength light.[8][9][10] Exposure can lead to the formation of high-molecular-weight species, degradation of the payload itself, and post-translational modifications of the antibody if conjugated.[8][9][10]
-
Hydrolysis: The linker contains ester and amide bonds that can be susceptible to hydrolysis, especially at non-optimal pH. The payload also contains a lactone ring which can be hydrolyzed.
-
Oxidation: Certain amino acid residues in the linker or modifications on the payload could be susceptible to oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Degradation of the payload or linker. | 1. Verify Storage Conditions: Ensure the compound has been stored at the correct temperature and protected from light. 2. Check Handling Procedures: Minimize exposure to ambient light during all experimental steps. Use amber vials or cover tubes with foil. 3. Assess Solvent Stability: Ensure the solvent used for reconstitution and dilution is compatible and does not promote degradation. Prepare solutions fresh before use. |
| Presence of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Photodegradation: If the compound was exposed to light, you may be observing photo-degradants. Analyze a freshly prepared, light-protected sample as a control. 2. Hydrolysis: If the sample was in an aqueous buffer for an extended period, especially at non-neutral pH, hydrolysis of the linker or payload may have occurred. Analyze the sample immediately after preparation. 3. Oxidation: If the sample was exposed to oxidizing agents or not handled under an inert atmosphere, oxidative degradation products may be present. |
| Precipitation or aggregation of the compound in solution | Poor solubility or instability in the chosen buffer. | 1. Optimize Solvent/Buffer: Test different solvent systems or buffers to improve solubility. The addition of organic co-solvents or surfactants may be necessary. 2. Control pH: Ensure the pH of the buffer is within a stable range for the compound. 3. Avoid Freeze-Thaw Cycles: Aliquot the stock solution to avoid repeated freezing and thawing. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table summarizes general stability considerations for deruxtecan-based ADCs and camptothecin (B557342) analogs under various stress conditions. This data is intended to guide researchers in designing their experiments to minimize degradation.
| Stress Condition | Parameter | Observation/Recommendation | Reference |
| Light Exposure | Wavelength | Deruxtecan (DXd) ADCs are particularly sensitive to short-wavelength light. | [8][9][10] |
| Degradation Products | Increased formation of high-molecular-weight species, payload degradation, and post-translational modifications. | [8][9][10] | |
| Mitigation | Use of amber vials and protection from light during all handling steps is critical. | [8][9][10] | |
| pH | Linker Stability | The tetrapeptide linker is designed to be stable in plasma (neutral pH) but is cleaved by lysosomal enzymes at lower pH. Extreme pH values in vitro could lead to non-enzymatic hydrolysis. | [2][4] |
| Payload Stability | The lactone ring of camptothecin analogs is more stable at acidic pH and undergoes reversible hydrolysis to a less active carboxylate form at neutral or alkaline pH. | ||
| Temperature | Storage | Recommended long-term storage at -80°C and short-term at -20°C. | [5] |
| Freeze-Thaw | Repeated freeze-thaw cycles should be avoided to prevent aggregation and degradation. | ||
| Oxidation | Susceptibility | Forced degradation studies on similar ADCs often include oxidative stress to identify potential liabilities. | [11] |
| Mitigation | Handle under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents where possible. |
Experimental Protocols
Protocol 1: Assessment of Photostability
Objective: To determine the stability of this compound upon exposure to light.
Methodology:
-
Sample Preparation: Prepare identical solutions of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Light Exposure:
-
Wrap one set of samples completely in aluminum foil to serve as the dark control.
-
Expose a second set of samples to a controlled light source (e.g., a photostability chamber with a cool white fluorescent lamp). Expose for a defined duration (e.g., 24 hours).
-
-
Analysis:
-
Following exposure, analyze both the light-exposed and dark control samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main peak corresponding to the intact analog.
-
For identification of degradation products, collect fractions and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: Analysis of Hydrolytic Degradation
Objective: To evaluate the stability of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Sample Incubation:
-
Dissolve this compound in each buffer to a known concentration.
-
Incubate the samples at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 4, 8, 24 hours).
-
-
Analysis:
-
At each time point, quench the reaction (if necessary, e.g., by adding an equal volume of a neutralizing buffer or organic solvent).
-
Analyze the samples by RP-HPLC to quantify the remaining intact analog and any degradation products.
-
Use LC-MS to identify the mass of the degradation products to infer the site of hydrolysis (linker vs. payload).
-
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A troubleshooting workflow for addressing inconsistent experimental results.
Caption: A general experimental workflow for assessing the stability of this compound.
References
- 1. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 2. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights into Photo Degradation and Stabilization Strategies of Antibody-Drug Conjugates with Camptothecin Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Various Forced Oxidative Stress Factors in Rapid Degradation of mAb: Trastuzumab as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deruxtecan Analog 2 monoTFA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Deruxtecan (B607063) analog 2 monoTFA. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Deruxtecan analog 2 monoTFA?
A1: this compound is a homolog of Deruxtecan, which is a potent topoisomerase I inhibitor.[1][2] It is a drug-linker conjugate that can be used in the development of antibody-drug conjugates (ADCs).[3][4]
Q2: What is the mechanism of action of Deruxtecan-based ADCs?
A2: Deruxtecan-based ADCs, such as Trastuzumab Deruxtecan (T-DXd), work through a multi-step process. The antibody component of the ADC binds to a specific target on the cancer cell surface (e.g., HER2).[5][6] Following binding, the ADC-receptor complex is internalized by the cell.[6][7] Inside the cell, the linker is cleaved, releasing the Deruxtecan payload. The released Deruxtecan then enters the nucleus, inhibits topoisomerase I, and causes DNA damage, leading to apoptotic cell death.[5][8]
Q3: What are the key components of a Deruxtecan-based ADC?
A3: A Deruxtecan-based ADC consists of three main components:
-
An antibody that targets a specific antigen on tumor cells.
-
A cleavable linker that connects the antibody to the cytotoxic payload.
-
The Deruxtecan payload, which is a topoisomerase I inhibitor.[5][7]
Troubleshooting Guide
Inconsistent results in experiments with this compound can arise from various factors. This guide provides potential causes and solutions for common issues.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in cell-based assays | Inconsistent cell seeding | Ensure a homogeneous cell suspension before seeding. Pipette carefully and consistently into each well. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Contamination | Regularly check for microbial contamination in cell cultures. Use sterile techniques and certified reagents. | |
| Lower than expected cytotoxicity | Low target antigen expression on cells | Verify the expression level of the target antigen on your cell line using techniques like flow cytometry or western blotting. |
| Incorrect drug concentration | Prepare fresh dilutions of the compound for each experiment. Verify the stock concentration. | |
| Cell confluence too high | High cell density can affect drug efficacy. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. | |
| Inactive compound | Store the compound as recommended by the supplier, protected from light and at the correct temperature (-80°C for long-term storage).[3] | |
| Inconsistent ADC conjugation | Suboptimal reaction conditions | Optimize pH, temperature, and incubation time for the conjugation reaction. |
| Poor quality reagents | Use high-quality, fresh reagents for the conjugation process. | |
| Inaccurate quantification of antibody or drug-linker | Use reliable methods to determine the concentration of your antibody and drug-linker before conjugation. |
Experimental Protocols
Below is a general protocol for a cytotoxicity assay using an ADC constructed with this compound. This should be optimized for your specific cell line and experimental conditions.
Protocol: Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the ADC. Include untreated and vehicle-treated controls.
-
Incubate for the desired treatment period (e.g., 72-96 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the results to the vehicle-treated control wells.
-
Plot the cell viability against the log of the ADC concentration and determine the IC50 value.
-
Data Summary
The following table summarizes key quantitative information for this compound based on supplier data.
| Parameter | Value | Source |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen) | [3] |
| Solubility (in DMSO) | Information on a clear solution of ≥ 2 mg/mL is available. | [3] |
Visualizations
The following diagrams illustrate key experimental and biological processes related to Deruxtecan-based ADCs.
Caption: A typical experimental workflow for assessing the cytotoxicity of an ADC.
Caption: The signaling pathway of a Deruxtecan-based antibody-drug conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:2758874-59-6| GlpBio [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 8. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
minimizing lot-to-lot variability of Deruxtecan analog 2 monoTFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address lot-to-lot variability of Deruxtecan analog 2 monoTFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] It is a homolog of Deruxtecan and consists of a cytotoxic payload, which is a derivative of the topoisomerase I inhibitor DX-8951 (Dxd), connected to a linker molecule.[2][3][4][5][6] The "monoTFA" designation indicates that it is a salt form with one trifluoroacetic acid molecule.
Q2: What are the potential sources of lot-to-lot variability in this compound?
Lot-to-lot variability in complex molecules like this compound can arise from several factors during synthesis and purification.[7][8] These sources can include:
-
Starting Materials: Variations in the purity and source of raw materials.[8]
-
Reaction Conditions: Minor fluctuations in temperature, pressure, or reaction times during the chemical synthesis.[8]
-
Purification Processes: Differences in chromatography, crystallization, or filtration steps.[8]
-
Solvents: Variations in solvent grade or the presence of residual solvents.[8]
-
Storage and Handling: Exposure to light, temperature fluctuations, or moisture can lead to degradation.[1][8]
Q3: How can I assess the quality and consistency of a new lot of this compound?
A systematic quality control (QC) process is crucial when receiving a new lot. This should involve a combination of analytical techniques to confirm its identity, purity, and integrity. Key recommended analyses include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9][10][][12]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
To ensure stability, this compound should be stored at -20°C in a sealed container, protected from moisture and light.[2] For long-term storage (up to 6 months), -80°C is recommended.[1] When stored in solvent, it should be kept at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments due to lot-to-lot variability.
Issue 1: Inconsistent Potency or Activity in In Vitro / In Vivo Assays
If you observe a significant difference in the biological activity of a new lot of this compound compared to a previous lot, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action | Recommended Analysis |
| Incorrect Concentration | Prepare fresh stock solutions and dilutions. Verify the concentration using a secondary method if possible (e.g., UV-Vis spectroscopy). | UV-Vis Spectroscopy |
| Compound Degradation | Analyze the new lot alongside a retained sample of the previous lot to check for degradation products. Review storage and handling procedures.[8] | Reversed-Phase HPLC (RP-HPLC) |
| Presence of Impurities | Compare the Certificate of Analysis (CoA) of the new lot with the previous one. Perform high-resolution LC-MS to identify any new or elevated impurity peaks that might interfere with the assay.[8][10] | High-Resolution LC-MS |
| Different Salt Form/Solvate | Consult the supplier's documentation to confirm the salt form and solvation state. | N/A |
Issue 2: Discrepancies in Analytical Characterization (e.g., HPLC, LC-MS)
If the analytical profile of a new lot differs from your reference standard, use the following guide to investigate the cause:
| Observation | Potential Cause | Troubleshooting Action | Recommended Analysis |
| Shift in Retention Time (HPLC) | Change in hydrophobicity, possibly due to a modification in the molecule or a different impurity profile. | Review the mobile phase preparation and column condition. Analyze a reference standard to confirm system suitability. | Co-injection with a reference standard |
| Appearance of New Peaks (HPLC/LC-MS) | Presence of new impurities or degradation products. | Compare chromatograms with the previous lot. Attempt to identify the new species by their mass-to-charge ratio (m/z). | High-Resolution LC-MS/MS |
| Different Mass Spectrum (MS) | Presence of adducts, different salt forms, or impurities. | Ensure proper calibration of the mass spectrometer. Analyze under different ionization conditions. | High-Resolution MS |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Data Analysis: Integrate the peak area of the main compound and all impurities. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%. Compare the chromatogram with the reference lot, noting any differences in the impurity profile.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is for confirming the molecular weight of this compound.
-
LC System: Utilize an HPLC or UHPLC system with a C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure the compound elutes in a sharp peak.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Analysis: Extract the ion chromatogram for the expected m/z of Deruxtecan analog 2. Compare the measured mass to the theoretical mass.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SmallMolecules.com | this compound | MedChemExpress (MCE) (25 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]
- 4. glpbio.cn [glpbio.cn]
- 5. alfagen.com.tr [alfagen.com.tr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Characterization of Deruxtecan Analog 2 ADC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of a Deruxtecan analog 2 Antibody-Drug Conjugate (ADC).
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the characterization of Deruxtecan analog 2 ADC, providing potential causes and recommended solutions.
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a key technique for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of ADCs.[1][2][3]
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak resolution or broad peaks | - Suboptimal salt concentration in the mobile phase.- Inappropriate gradient slope.- Secondary hydrophobic interactions with the column matrix. | - Optimize the salt concentration (e.g., ammonium (B1175870) sulfate) in the mobile phase to improve separation.[1]- Adjust the gradient to be shallower for better separation of species with similar hydrophobicity.- Consider a different HIC column with a different stationary phase chemistry.[4] |
| Peak tailing | - Strong secondary interactions between the ADC and the column stationary phase.- Presence of aggregates. | - Add a small amount of organic modifier (e.g., isopropanol) to the mobile phase to reduce secondary interactions.[5]- Ensure the mobile phase pH is optimized for the ADC.[6]- Analyze the sample by Size Exclusion Chromatography (SEC) to confirm the presence of aggregates. |
| Inconsistent retention times | - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Column aging or fouling. | - Use a column oven to maintain a consistent temperature.- Ensure accurate and consistent preparation of all mobile phases.- Implement a regular column cleaning and regeneration protocol. |
| Low recovery of ADC from the column | - Irreversible binding of the ADC to the column matrix due to high hydrophobicity. | - Decrease the initial salt concentration in the mobile phase.- Use a less hydrophobic stationary phase.- Add a non-ionic surfactant at a low concentration to the mobile phase. |
Size Exclusion Chromatography (SEC)
SEC is used to separate molecules based on their size and is critical for quantifying aggregates and fragments of the ADC.[7][8]
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak fronting or tailing | - Non-specific interactions between the ADC and the SEC column matrix.[8]- Inappropriate mobile phase composition. | - Modify the mobile phase by adding L-arginine or a small percentage of an organic solvent like acetonitrile (B52724) to minimize protein-protein and protein-column interactions.[8]- Screen different mobile phase pH and salt concentrations.[6] |
| Unexpectedly early elution of the main peak | - On-column aggregation of the ADC. | - Optimize the mobile phase to reduce protein-protein interactions.[8]- Decrease the protein concentration of the injected sample. |
| Presence of ghost peaks | - Carryover from previous injections.- Air bubbles in the system. | - Implement a robust needle wash protocol between injections.- Thoroughly degas all mobile phases before use. |
| Poor resolution between monomer and aggregate peaks | - Suboptimal column length or particle size.- Inappropriate flow rate. | - Use a longer column or a column with smaller particle size for higher resolution.[5]- Optimize the flow rate; a lower flow rate often improves resolution. |
Capillary Electrophoresis - Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS is a high-resolution technique used to assess the purity and integrity of the ADC under both reducing and non-reducing conditions.[9][10]
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Baseline instability (noise, drift) | - Inconsistent gel matrix within the capillary.- Air bubbles in the capillary or buffers.- Insufficient capillary conditioning. | - Ensure the capillary is properly filled with a homogenous gel matrix.- Degas all buffers and solutions thoroughly.- Optimize the capillary conditioning and rinsing steps between runs.[11] |
| Poor peak area repeatability | - Inconsistent sample preparation, especially the denaturation and reduction steps.- Variability in injection volume. | - Standardize the sample preparation protocol, including incubation times and temperatures.[11]- Ensure precise and consistent pipetting of viscous sample solutions.[11] |
| Split or broad peaks | - Incomplete denaturation or reduction of the ADC.- Sample overloading. | - Optimize the concentration of SDS and reducing agent (e.g., DTT) and the heating conditions.[12]- Reduce the amount of protein loaded onto the capillary. |
| Unexpected peaks or fragments | - In-sample degradation (e.g., fragmentation of the antibody backbone).- Linker-payload instability under analytical conditions. | - Analyze the sample immediately after preparation.- Investigate the stability of the ADC under the specific CE-SDS sample preparation conditions. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of the ADC, determining the average DAR, and characterizing different drug-loaded species.[13][14]
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor ionization | - Ion suppression from salts or other matrix components.- Suboptimal MS source conditions. | - For HIC-MS, use volatile salts like ammonium acetate.[3]- Optimize source parameters such as spray voltage, gas flow, and temperature.- Perform sample cleanup (e.g., desalting) before MS analysis. |
| Complex or difficult-to-interpret spectra | - High heterogeneity of the ADC sample.- Presence of multiple charge states. | - Use deconvolution software to simplify the spectrum and determine the mass of different species.- Optimize the MS conditions to favor fewer charge states. |
| Inaccurate mass measurement | - Poor instrument calibration.- Presence of adducts (e.g., sodium, potassium). | - Calibrate the mass spectrometer regularly using an appropriate standard.- Use high-purity mobile phase additives and solvents to minimize adduct formation. |
| Incomplete fragmentation for peptide mapping | - Suboptimal collision energy in MS/MS.- Presence of post-translational modifications or the drug-linker moiety hindering fragmentation. | - Optimize the collision energy for different precursor ions.- Use different fragmentation techniques (e.g., ETD, HCD) to obtain complementary fragmentation patterns.[14] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in characterizing a Deruxtecan analog 2 ADC?
The primary challenges stem from the inherent heterogeneity of the ADC.[15][16] This includes:
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: Variations in the number of drug molecules conjugated to each antibody.[17]
-
Positional Isomers: The drug-linker may be attached at different sites on the antibody.
-
Presence of Unconjugated Antibody and Free Drug: These impurities need to be accurately quantified.[18]
-
Aggregation and Fragmentation: The conjugation process can sometimes lead to increased levels of aggregates or fragments.[18]
-
Analytical Method Compatibility: Many analytical techniques require specific, sometimes harsh, conditions that can alter the ADC's structure. For instance, the non-volatile salts used in HIC are not directly compatible with MS.[4]
Q2: How can I accurately determine the average Drug-to-Antibody Ratio (DAR) for my Deruxtecan analog 2 ADC?
Several orthogonal methods are recommended for accurate DAR determination:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the number of conjugated hydrophobic drugs.[3]
-
UV-Vis Spectroscopy: A relatively simple and quick method, but it can be less accurate and does not provide information on drug load distribution.[17]
-
Mass Spectrometry (MS): Analysis of the intact ADC under native conditions can provide a detailed distribution of different drug-loaded species and a precise average DAR.[19]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This can also be used, often after fragmentation of the ADC.
Q3: What is the importance of analyzing the ADC under native conditions?
Analyzing the ADC in its native, non-denatured state is crucial for several reasons:
-
It preserves the native structure and activity of the molecule, providing a more accurate representation of the therapeutic entity.[2]
-
Techniques like native SEC and native MS can accurately quantify aggregates and provide the DAR distribution without disrupting the non-covalent interactions that hold the antibody chains together, which is particularly important for cysteine-linked ADCs like those based on Deruxtecan where interchain disulfides are reduced for conjugation.[19]
Q4: How does the cleavable linker in a Deruxtecan analog 2 ADC influence the analytical strategy?
The presence of a cleavable linker necessitates specific analytical assays to assess its stability.[20] It is important to:
-
Develop methods to quantify the release of the free payload (Deruxtecan analog 2) from the ADC in plasma or other biological matrices to understand its in-vivo stability.
-
Characterize any metabolites of the linker and payload.[13]
-
LC-MS/MS is the preferred method for quantifying the free payload and its metabolites due to its high sensitivity and specificity.[20]
Q5: What are the critical quality attributes (CQAs) that I should monitor for a Deruxtecan analog 2 ADC?
Key CQAs for an ADC include:
-
Average DAR and Drug Distribution: Directly impacts efficacy and safety.[15][21]
-
Purity: Including the percentage of monomer, aggregates, and fragments.
-
Identity: Confirmation of the antibody, linker, and payload.
-
Potency: Biological activity of the ADC.
-
Level of Free Drug: A critical safety attribute.[18]
-
Charge Heterogeneity: Assessed by techniques like imaged capillary isoelectric focusing (iCIEF).[9]
-
Stability: Both physical (aggregation, fragmentation) and chemical (degradation, drug deconjugation).[21]
III. Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.
-
Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Inject 10-20 µg of the Deruxtecan analog 2 ADC. c. Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes. d. Monitor the absorbance at 280 nm. e. Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
Protocol 2: Aggregate and Fragment Analysis by Size Exclusion Chromatography (SEC)
-
Instrumentation: UHPLC system with a UV detector.
-
Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300 Å).
-
Mobile Phase: 150 mM Sodium Phosphate, 250 mM Sodium Chloride, pH 6.8.
-
Procedure: a. Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min. b. Inject 10 µg of the Deruxtecan analog 2 ADC. c. Run the analysis isocratically for 20 minutes. d. Monitor the absorbance at 280 nm. e. Identify and quantify the peaks corresponding to aggregates, monomer, and fragments based on their elution times relative to molecular weight standards.
Protocol 3: Purity Analysis by Non-Reducing CE-SDS
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Reagents: SDS-MW sample buffer, 0.5 M iodoacetamide (B48618) solution, and a commercial CE-SDS gel matrix and running buffer.
-
Procedure: a. Prepare the ADC sample by diluting it to 2 mg/mL with water. b. Mix 100 µL of the diluted ADC with 100 µL of SDS-MW sample buffer and 10 µL of 0.5 M iodoacetamide.[22] c. Heat the mixture at 55°C for 10 minutes and then cool to room temperature.[22] d. Perform the CE-SDS analysis according to the instrument manufacturer's instructions. e. Analyze the resulting electropherogram to determine the percentage of the main intact ADC peak and any impurities or fragments.
IV. Visualizations
Caption: Analytical workflow for characterizing Deruxtecan analog 2 ADC.
Caption: Troubleshooting logic for common HIC analysis issues.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 11. casss.org [casss.org]
- 12. eag.com [eag.com]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 21. emerypharma.com [emerypharma.com]
- 22. The Strategy for Characterizing ADCs by Capillary Electrophoresis - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Head-to-Head Comparison of Deruxtecan Analog 2 and SN-38 for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Topoisomerase I Inhibitor Payloads for Antibody-Drug Conjugates (ADCs), Supported by Experimental Data.
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the strategic selection of the cytotoxic payload being a critical determinant of therapeutic success. Among the most promising classes of payloads are topoisomerase I inhibitors, which induce cancer cell death by disrupting DNA replication. This guide provides a detailed comparison of two prominent topoisomerase I inhibitor payloads: Deruxtecan (B607063) analog 2 and SN-38.
While specific experimental data for "Deruxtecan analog 2" is limited in publicly available literature, this guide will utilize data from its closely related and well-documented analog, Deruxtecan (DXd), the payload in the approved ADC Trastuzumab deruxtecan (Enhertu®). This comparison will provide valuable insights for researchers in the selection of payloads for next-generation ADCs. SN-38 is the active metabolite of irinotecan (B1672180) and the payload component of the approved ADC Sacituzumab govitecan (Trodelvy®).
Executive Summary
Both Deruxtecan analogs and SN-38 are highly potent topoisomerase I inhibitors that have demonstrated significant clinical efficacy as ADC payloads. The key distinctions lie in their intrinsic potency, membrane permeability, and the resulting characteristics of the ADCs they form, particularly concerning the bystander effect. Deruxtecan (DXd) is reported to be approximately 10 times more potent than SN-38 in inhibiting topoisomerase I.[1] This higher potency, combined with good membrane permeability, contributes to a pronounced bystander effect, enabling the killing of neighboring antigen-negative tumor cells.[2] SN-38 also exhibits a bystander effect, which is a crucial component of its clinical efficacy.[3] The choice between these two payloads will depend on the specific therapeutic application, the target antigen density, and the desired safety profile of the ADC.
Physicochemical and Pharmacological Properties
A summary of the key properties of Deruxtecan (as a proxy for its analog) and SN-38 is presented below.
| Property | Deruxtecan (DXd) | SN-38 | Reference |
| Chemical Formula | C52H56FN9O13 (Deruxtecan drug-linker) | C22H20N2O5 | [4][5] |
| Molecular Weight | 1034.05 g/mol (Deruxtecan drug-linker) | 392.4 g/mol | [4][5] |
| Mechanism of Action | Topoisomerase I inhibitor | Topoisomerase I inhibitor | [5][6] |
| Potency | ~10-fold more potent than SN-38 | High potency | [1] |
| Membrane Permeability | High | Moderate to High | [2][3] |
| Bystander Effect | Strong | Significant | [2][3] |
| Approved ADC | Trastuzumab deruxtecan (Enhertu®) | Sacituzumab govitecan (Trodelvy®) | [6][7] |
Preclinical Efficacy: In Vitro Cytotoxicity
The in vitro cytotoxicity of ADCs is a critical measure of their potency and target-specific killing. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity.
| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Trastuzumab deruxtecan (T-DXd) | KPL-4 (HER2+) | HER2 | 1.43 - 4.07 | [8] |
| Trastuzumab deruxtecan (T-DXd) | NCI-N87 (HER2+) | HER2 | 1.43 - 4.07 | [8] |
| Trastuzumab deruxtecan (T-DXd) | SK-BR-3 (HER2+) | HER2 | 1.43 - 4.07 | [8] |
| Sacituzumab govitecan (IMMU-132) | Various Trop-2+ cell lines | Trop-2 | Low nanomolar range | [9] |
Preclinical Efficacy: In Vivo Tumor Growth Inhibition
In vivo xenograft models are essential for evaluating the anti-tumor activity of ADCs in a more complex biological system. Tumor growth inhibition (TGI) is a key endpoint in these studies.
| ADC | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab deruxtecan (T-DXd) | HER2-positive gastric cancer | 10 mg/kg | Significant TGI | [1] |
| Trastuzumab deruxtecan (T-DXd) | HER2-low breast cancer | 5.4 mg/kg | Significant TGI | [6] |
| Sacituzumab govitecan (IMMU-132) | Ovarian cancer xenografts | Not specified | Impressive anti-tumor activity | [9] |
| Sacituzumab govitecan (IMMU-132) | Triple-negative breast cancer | 10 mg/kg | Significant TGI | [7] |
Mechanism of Action and Signaling Pathways
Both Deruxtecan analogs and SN-38 function by inhibiting topoisomerase I, a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, these payloads lead to the accumulation of single- and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[5][6]
Caption: Mechanism of Topoisomerase I Inhibition by ADC Payloads.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC candidates. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 of an ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HER2-positive for Trastuzumab deruxtecan, Trop-2-positive for Sacituzumab govitecan)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
ADC constructs (Deruxtecan analog 2-ADC and SN-38-ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and a non-targeting isotype control ADC. Treat the cells with the ADCs for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by fitting the data to a dose-response curve.[10][11]
Caption: Workflow for In Vitro Cytotoxicity Assay.
In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of ADCs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups and administer the ADCs (e.g., intravenously) at specified doses and schedules.
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a defined size or for a predetermined duration.
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to compare treatment groups.[12][13]
Caption: Workflow for In Vivo Xenograft Efficacy Study.
Conclusion
Both Deruxtecan analog 2 (represented by Deruxtecan/DXd) and SN-38 are highly effective topoisomerase I inhibitor payloads for ADC development, each with a distinct profile. The superior potency of Deruxtecan may offer an advantage in certain contexts, potentially requiring lower doses and leading to a more pronounced bystander effect. However, the well-established clinical profile of SN-38 in Sacituzumab govitecan provides a strong foundation for its continued use. The ultimate choice between these two powerful payloads will be guided by the specific biological context of the intended cancer target, the desired therapeutic window, and a thorough evaluation of the preclinical and clinical data for the specific ADC construct. This guide provides a framework for such a comparative evaluation, emphasizing the importance of robust experimental design and data-driven decision-making in the development of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Deruxtecan analog 2 | Payload-Linker Conjugate | Ambeed.com [ambeed.com]
- 4. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Generation of Antibody-Drug Conjugate Resistant Models | MDPI [mdpi.com]
Head-to-Head In Vitro Comparison of Deruxtecan Analogs
This guide provides a detailed in vitro comparison of prominent antibody-drug conjugates (ADCs) utilizing the potent topoisomerase I inhibitor, deruxtecan (B607063) (DXd), as the cytotoxic payload. The focus is on trastuzumab deruxtecan (T-DXd) and patritumab deruxtecan (HER3-DXd), offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance in preclinical settings. The data presented is compiled from various studies to facilitate a comparative analysis of their cytotoxic potency, bystander killing effect, and stability.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on deruxtecan analogs.
Table 1: In Vitro Cytotoxicity of Deruxtecan Analogs
| Analog | Cell Line | Target Antigen | IC50 (µg/mL) | Reference |
| Trastuzumab Deruxtecan (T-DXd) | NCI-N87 (Gastric Cancer) | HER2 | Calculated | [1] |
| Trastuzumab Deruxtecan (T-DXd) | Calu-3 (Lung Adenocarcinoma) | HER2 | Not specified | [2] |
| Patritumab Deruxtecan (HER3-DXd) | MDA-MB-231 (Breast Cancer) | HER3 (Wild Type & Mutant) | Growth Inhibition Observed | [3] |
Note: Specific IC50 values for T-DXd in Calu-3 cells and for HER3-DXd were not explicitly provided in the referenced abstracts. The studies confirmed potent anti-tumor activity.
Table 2: Bystander Killing Effect of Trastuzumab Deruxtecan (T-DXd)
| Co-culture Model | ADC | Effect on HER2-Negative Cells | Reference |
| SK-BR-3 (HER2-positive) & MCF7 (HER2-negative) | Trastuzumab Deruxtecan (T-DXd) | Significant cell death in MCF7 cells | [4] |
| HER2 3+ and HER2-low/negligible USC cells | Trastuzumab Deruxtecan (T-DXd) | Significant bystander killing of HER2-low/negligible cells | [5] |
Table 3: Stability of Trastuzumab Deruxtecan (T-DXd)
| Stability Parameter | Finding | Reference |
| Plasma Stability | The linker of T-DXd is stable in circulation, with low systemic exposure of the free payload (DXd). | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methodologies in the field.[7][8][9][10][11]
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., NCI-N87, Calu-3, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
Deruxtecan analog (e.g., T-DXd, HER3-DXd)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Prepare serial dilutions of the deruxtecan analog and add to the respective wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3)
-
Antigen-negative cancer cell line labeled with a fluorescent protein (e.g., MCF7-GFP)
-
Complete cell culture medium
-
96-well plates
-
Deruxtecan analog (e.g., T-DXd)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-culture antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
Treat the co-culture with the deruxtecan analog at various concentrations.
-
Incubate for a defined period.
-
Quantify the viability of the fluorescent antigen-negative cells using flow cytometry or fluorescence microscopy.
-
An increase in the death of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the linker in plasma.
Materials:
-
Deruxtecan analog (e.g., T-DXd)
-
Human plasma
-
Incubator at 37°C
-
Analytical method to measure intact ADC and released payload (e.g., ELISA, LC-MS)
Procedure:
-
Incubate the deruxtecan analog in human plasma at 37°C.
-
Collect samples at various time points.
-
Analyze the samples to determine the concentration of the intact ADC and the amount of released cytotoxic payload.
-
The rate of degradation of the ADC and the release of the payload are used to determine the plasma stability.
Mandatory Visualization
Caption: Workflow of an in vitro cytotoxicity assay.
Caption: Workflow of an in vitro bystander effect assay.
Caption: Mechanism of action of Deruxtecan ADCs.
References
- 1. onclive.com [onclive.com]
- 2. Anti-tumor activity of trastuzumab deruxtecan in pediatric solid tumors with variable HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Guide to the Efficacy of Novel Deruxtecan-Based ADCs in Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance remains a critical challenge in oncology, often limiting the long-term efficacy of targeted therapies. Antibody-drug conjugates (ADCs) utilizing the potent topoisomerase I inhibitor deruxtecan (B607063) have shown significant promise in overcoming resistance mechanisms observed with other therapeutics. This guide provides a comparative overview of the efficacy of novel deruxtecan-based ADCs in resistant cancer cell lines, offering insights into their potential to address unmet clinical needs.
While specific efficacy data for an anti-FGFR2 ADC utilizing Deruxtecan analog 2 , a drug-linker conjugate composed of Camptothecin and a linker, is not yet publicly available, this guide will focus on the performance of other recently developed deruxtecan-based ADCs in challenging, resistant preclinical models.[1][2][3] These analogs serve as crucial benchmarks for the potential of the broader deruxtecan platform in overcoming therapeutic resistance.
Understanding the Deruxtecan Advantage in Resistant Tumors
Deruxtecan-based ADCs possess several key features that contribute to their efficacy in resistant settings:
-
High Potency Payload: Deruxtecan (DXd) is a highly potent topoisomerase I inhibitor, a different mechanism of action than the microtubule inhibitors used in many earlier ADCs. This allows it to circumvent resistance pathways associated with those agents.[]
-
Stable Linker-Payload: The design of the linker ensures stability in circulation, minimizing off-target toxicity, and is engineered for specific cleavage within the tumor microenvironment or inside cancer cells, leading to controlled release of the potent payload.[][5]
-
Bystander Effect: The membrane-permeable nature of the released DXd payload allows it to kill neighboring antigen-negative tumor cells, a crucial feature for overcoming tumor heterogeneity, which is a common mechanism of resistance.[][6]
Comparative Efficacy of Novel Deruxtecan ADCs in Resistant Cell Lines
Recent studies have highlighted the potential of new deruxtecan-based ADCs to overcome resistance to existing therapies. Below is a summary of key findings:
| ADC Platform | Target | Resistant Model | Key Efficacy Findings | Reference |
| Dual-Payload TOP1i ADC | HER2 | JIMT-1 (Trastuzumab emtansine resistant, medium HER2 expression) | Demonstrated superior anti-tumor efficacy and tumor eradication compared to payload-dose-adjusted Trastuzumab Deruxtecan (T-DXd). | [7] |
| Patritumab Deruxtecan (HER3-DXd) | HER3 | EGFR-mutated NSCLC (Post-EGFR TKI and chemotherapy progression) | Showed clinically meaningful and durable efficacy with a confirmed objective response rate (ORR) of 29.8%. |
Table 1: Comparative Efficacy of Novel Deruxtecan-Based ADCs in Resistant Models. This table summarizes the performance of next-generation deruxtecan ADCs in cancer models with acquired resistance to prior therapies.
Mechanisms of Resistance to Deruxtecan-Based ADCs
Despite their effectiveness, resistance to deruxtecan-based ADCs can still emerge. Understanding these mechanisms is crucial for the development of next-generation therapies and combination strategies. Key resistance mechanisms include:
-
Reduced Target Antigen Expression: Downregulation of the target antigen (e.g., HER2) on the tumor cell surface can limit ADC binding and internalization.[8]
-
Alterations in ADC Trafficking and Payload Release: Changes in endocytic pathways or lysosomal function can impair the internalization of the ADC and the subsequent release of the DXd payload.
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the cytotoxic payload out of the cancer cell, reducing its intracellular concentration and efficacy.[9]
-
Changes in Payload Sensitivity: Alterations in DNA damage repair pathways may make cancer cells less susceptible to the effects of the topoisomerase I inhibitor payload.[9]
Experimental Protocols for Assessing ADC Efficacy in Resistant Cell Lines
The following outlines a general workflow for evaluating the efficacy of novel ADCs, such as a hypothetical Deruxtecan analog 2 ADC, in resistant cancer cell lines.
Development of Resistant Cell Lines
Drug-resistant cell line models are established by exposing parental cancer cell lines to gradually increasing concentrations of a therapeutic agent over a prolonged period.[10] This process mimics the development of acquired resistance in patients.
In Vitro Cytotoxicity Assays
The cytotoxic activity of the ADC is evaluated against both the parental (sensitive) and the resistant cell lines.[11][12]
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): Cells are seeded in 96-well plates and treated with a range of ADC concentrations for a specified period (e.g., 72-120 hours). Cell viability is then measured to determine the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%.[11] A significantly higher IC50 value in the resistant cell line compared to the parental line confirms the resistance phenotype.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Flow cytometry is used to quantify the percentage of apoptotic cells after ADC treatment, providing insights into the mechanism of cell death.
-
Bystander Killing Assay: To evaluate the bystander effect, a co-culture system is utilized where target-positive and target-negative cells (often labeled with a fluorescent marker) are grown together and treated with the ADC. The viability of the target-negative cells is then assessed.[11]
Target Engagement and Internalization Assays
-
Flow Cytometry: This technique is used to confirm target antigen expression on the surface of both sensitive and resistant cell lines and to assess the binding of the ADC.[12]
-
Internalization Assays: Fluorescently labeled ADCs can be used to visualize and quantify their internalization into cancer cells over time using methods like flow cytometry or confocal microscopy.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these processes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating ADC efficacy and a simplified representation of the ADC mechanism of action and potential resistance pathways.
Caption: Workflow for ADC efficacy testing in resistant cell lines.
Caption: ADC mechanism of action and key resistance pathways.
Future Directions
The development of novel deruxtecan-based ADCs, including potential constructs with "Deruxtecan analog 2," holds significant promise for treating resistant cancers. Future research will likely focus on:
-
Identifying and validating biomarkers to predict which patients are most likely to respond to specific deruxtecan-based ADCs.
-
Developing rational combination therapies that target resistance pathways, potentially pairing deruxtecan ADCs with other targeted agents or immunotherapies.
-
Engineering next-generation ADCs with enhanced tumor penetration, optimized drug-to-antibody ratios, and novel payloads to stay ahead of evolving resistance mechanisms.
By continuing to innovate and deeply understand the mechanisms of action and resistance, the full potential of the deruxtecan platform can be realized to improve outcomes for patients with difficult-to-treat cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antibody–drug conjugates in breast cancer: mechanisms of resistance and future therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
Comparative Guide to the Cross-Reactivity of Deruxtecan Analog-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of antibody-drug conjugates (ADCs) utilizing Deruxtecan (B607063) analogs as their cytotoxic payload. While specific data for a "Deruxtecan analog 2 ADC" is not publicly available, this document outlines the critical considerations and experimental approaches for assessing the cross-reactivity of any novel ADC built upon a Deruxtecan-like payload. The principles and methodologies described herein are benchmarked against established Deruxtecan-based ADCs, such as Trastuzumab Deruxtecan (T-DXd), to offer a relevant comparative context.
Introduction to Deruxtecan and its Analogs in ADCs
Deruxtecan (DXd) is a potent topoisomerase I inhibitor that has demonstrated significant clinical efficacy as the payload in ADCs like Trastuzumab Deruxtecan.[][2] Its mechanism of action involves inducing DNA damage and subsequent apoptosis in cancer cells.[3][4][5][6] A key feature of Deruxtecan is its high membrane permeability, which allows for a potent "bystander effect," where the payload can kill neighboring antigen-negative tumor cells.[7][8]
The cross-reactivity of an ADC is primarily determined by the specificity of its monoclonal antibody (mAb) component and the stability of the linker connecting the antibody to the payload. Off-target binding of the mAb or premature cleavage of the linker in systemic circulation can lead to toxicities in healthy tissues. Therefore, comprehensive cross-reactivity studies are essential in the preclinical development of any new ADC.
Comparative Analysis of Off-Target Cytotoxicity
The following table provides a template for summarizing the in vitro cytotoxicity of a hypothetical "Deruxtecan Analog 2 ADC" against a panel of cell lines with varying target antigen expression. This allows for an assessment of on-target versus off-target killing. For comparative purposes, data for a non-targeting ADC with the same payload and a known ADC like Trastuzumab Deruxtecan are included.
Table 1: In Vitro Cytotoxicity Profile of Deruxtecan Analog 2 ADC
| Cell Line | Target Antigen Expression | Deruxtecan Analog 2 ADC IC50 (nM) | Non-Targeting ADC IC50 (nM) | Trastuzumab Deruxtecan IC50 (nM) |
| High-Target | High | [Insert experimental data] | >1000 | [Insert literature data for HER2-high cells] |
| Medium-Target | Medium | [Insert experimental data] | >1000 | [Insert literature data for HER2-medium cells] |
| Low-Target | Low | [Insert experimental data] | >1000 | [Insert literature data for HER2-low cells] |
| Target-Negative | Negative | [Insert experimental data] | >1000 | >1000 |
| Control (Healthy Tissue) | Negative | [Insert experimental data] | >1000 | >1000 |
IC50 values represent the concentration of ADC required to inhibit cell growth by 50%.
Experimental Protocols
A rigorous evaluation of ADC cross-reactivity involves multiple orthogonal assays. Below are detailed protocols for key experiments.
Tissue Cross-Reactivity by Immunohistochemistry (IHC)
This assay assesses the binding of the ADC's monoclonal antibody to a panel of normal human tissues to identify potential off-target binding.[9]
Protocol:
-
Tissue Preparation: Obtain a panel of frozen normal human tissues (typically 32 tissues, as recommended by the FDA). Cryosection the tissues to a thickness of 5 µm and mount them on charged microscope slides.
-
Antibody Incubation: Fix the tissue sections and then incubate with the primary antibody (the mAb of the Deruxtecan Analog 2 ADC) at a predetermined optimal concentration. Include a positive control (tissue known to express the target antigen) and a negative control (isotype control antibody).
-
Detection: Use a sensitive detection system, such as a biotin-avidin-peroxidase system, to visualize antibody binding.
-
Analysis: A board-certified pathologist should score the staining intensity and distribution in all tissues. Any specific, unintended binding should be further investigated.
In Vitro Cytotoxicity Assay
This assay quantifies the potency of the ADC against a panel of cancer cell lines with varying levels of target antigen expression.
Protocol:
-
Cell Culture: Culture a panel of cell lines representing high, medium, low, and no expression of the target antigen.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Deruxtecan Analog 2 ADC, a non-targeting control ADC, the unconjugated antibody, and the free payload. Add the treatments to the cells and incubate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 values for each agent on each cell line to determine the target-specific killing activity.
In Vivo Toxicology Studies in a Relevant Species
These studies are crucial for identifying potential on-target, off-tumor toxicities and for determining the maximum tolerated dose (MTD).[10]
Protocol:
-
Species Selection: Select a relevant animal species that exhibits a similar tissue cross-reactivity profile for the mAb as humans.[10] Non-human primates are often used for this purpose.
-
Dose Escalation: Administer escalating doses of the Deruxtecan Analog 2 ADC to groups of animals.
-
Monitoring: Monitor the animals for clinical signs of toxicity, changes in body weight, food consumption, and other relevant parameters.
-
Pathology: At the end of the study, perform a full necropsy and histopathological evaluation of all major organs to identify any treatment-related toxicities.
-
Toxicokinetics: Collect plasma samples to assess the pharmacokinetics of the ADC and the free payload.
Visualizing Key Pathways and Workflows
To further aid in the understanding of Deruxtecan-based ADCs and their evaluation, the following diagrams illustrate the HER2 signaling pathway, a common target for Deruxtecan, and a typical experimental workflow for assessing ADC cross-reactivity.
References
- 2. mdpi.com [mdpi.com]
- 3. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 6. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 7. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. prisysbiotech.com [prisysbiotech.com]
- 10. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Deruxtecan Analog ADCs: A Comparative Analysis
A new generation of antibody-drug conjugates (ADCs) utilizing deruxtecan (B607063) (DXd), a potent topoisomerase I inhibitor, and its analogs as payloads are demonstrating remarkable efficacy in preclinical and clinical settings.[1][2] These ADCs, which leverage a stable, cleavable linker and a high drug-to-antibody ratio (DAR), are designed for targeted delivery of cytotoxic agents to tumor cells, thereby improving the therapeutic index compared to traditional chemotherapy.[2][3] This guide provides a comparative overview of the in vivo efficacy of different ADCs employing deruxtecan or its analogs, supported by experimental data and detailed protocols.
Comparative In Vivo Efficacy of Deruxtecan Analog ADCs
The in vivo antitumor activity of various deruxtecan analog ADCs has been evaluated in several preclinical models, demonstrating significant tumor growth inhibition and improved survival.
A key advantage of DXd-based ADCs is the "bystander effect," where the membrane-permeable payload can kill adjacent antigen-negative tumor cells, addressing tumor heterogeneity.[2][4] The selection of the target antigen is crucial for the success of these ADCs, with HER2, HER3, and TROP2 being prominent targets.[2]
| ADC | Target | Payload | Linker | DAR | Xenograft Model | Key Efficacy Findings | Reference |
| Trastuzumab Deruxtecan (T-DXd, DS-8201a) | HER2 | Deruxtecan (DXd) | Cleavable tetrapeptide (GGFG) | ~8 | NCI-N87 human gastric carcinoma | Significantly superior tumor growth inhibition compared to T-DM1. | [5][6] |
| DHES0815A | HER2 | DXd analog | Not specified | Not specified | WHIM 8 HER2+ PDX | Demonstrated potent in vivo efficacy. | [7] |
| Patritumab Deruxtecan (P-DXd, U3-1402) | HER3 | Deruxtecan (DXd) | Cleavable tetrapeptide | ~8 | HER3-overexpressing PDX | Robust anti-tumor efficacy in models of EGFR-mutant NSCLC resistant to TKIs. | [2][4] |
| Datopotamab Deruxtecan (Dato-DXd, DS-1062a) | TROP2 | Deruxtecan (DXd) | Cleavable tetrapeptide | 4 | Not specified in snippets | Designed for enhanced tolerability with a lower DAR. | [4] |
| Sacituzumab Govitecan | TROP2 | SN-38 (analog of irinotecan) | Cleavable | Not specified in snippets | EOC xenografts | Impressive anti-tumor activity against chemotherapy-resistant models. | [8] |
Table 1: Comparison of In Vivo Efficacy of Deruxtecan and Analog ADCs. This table summarizes the key characteristics and in vivo efficacy findings for several ADCs utilizing deruxtecan or similar topoisomerase I inhibitor payloads.
Experimental Protocols
Detailed methodologies are critical for the accurate interpretation and replication of in vivo efficacy studies. Below are representative protocols for evaluating ADC efficacy in xenograft models.
General Xenograft Model Protocol
-
Cell Line Culture: Human cancer cell lines (e.g., NCI-N87 for gastric cancer, WHIM 8 for breast cancer) are cultured in appropriate media and conditions.[7][9]
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor xenografts.[9]
-
Tumor Implantation: A suspension of tumor cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., two to three times a week) using calipers.[9]
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. ADCs, vehicle control, or comparator agents are administered, typically via a single intravenous injection.[9]
-
Efficacy Endpoints: The primary endpoint is often tumor growth inhibition. Overall survival may also be monitored, with euthanasia performed when tumors reach a maximum allowed size or if animals show signs of significant morbidity.[9]
-
Statistical Analysis: Statistical tests (e.g., Kruskal-Wallis test, Log-rank test) are used to compare differences in tumor volume and survival between treatment groups.[9]
Specific Study Example: DHES0815A vs. T-DXd in WHIM 8 PDX model
In a study comparing DHES0815A to T-DXd, the in vivo efficacy was assessed in a WHIM 8 HER2+ patient-derived xenograft (PDX) model with six mice per group.[7] The specific dosing and detailed monitoring parameters were not available in the provided search results.
Mechanism of Action and Signaling Pathways
Deruxtecan-based ADCs exert their cytotoxic effects through the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[1][10]
Figure 1: Mechanism of Action for Deruxtecan-based ADCs.
The process begins with the ADC binding to its target antigen on the tumor cell surface, followed by internalization.[3] Within the cell, the linker is cleaved in the lysosome, releasing the deruxtecan payload.[3] DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA double-strand breaks and ultimately apoptosis.[1][3]
Experimental Workflow
The preclinical evaluation of novel deruxtecan analog ADCs follows a structured workflow to determine their efficacy and safety profile before clinical testing.
Figure 2: Preclinical to Clinical Workflow for ADC Development.
This workflow progresses from initial in vitro characterization of binding and cytotoxicity to in vivo evaluation of pharmacokinetics, efficacy, and safety in animal models.[11] Promising candidates then advance to clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The clinical development of antibody-drug conjugates for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the study of marketed antibody-drug Conjugates (ADCs) for the treatment of breast cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel antibody-drug conjugates based on DXd-ADC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
Comparative Stability of Deruxtecan Analog 2 monoTFA and Other ADC Payloads: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the stability of Deruxtecan analog 2 monoTFA and other widely used antibody-drug conjugate (ADC) payloads, including monomethyl auristatin E (MMAE), monomethyl auristatin F (MMAF), and mertansine (B1676302) (DM1). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of ADC components. This document summarizes available quantitative data, details experimental methodologies for stability assessment, and presents visualizations of key concepts.
Introduction to ADC Payload Stability
The stability of an ADC in systemic circulation is a critical determinant of its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window, while an overly stable linker may prevent efficient drug release at the tumor site. This guide focuses on the comparative stability of different payload classes, a key factor influencing the overall performance of an ADC.
Data Presentation: Comparative Payload Stability
The following tables summarize quantitative stability data for ADCs constructed with different payloads. It is important to note that the data is compiled from various studies using different antibody-linker platforms and experimental conditions. Therefore, direct cross-study comparisons should be made with caution. The stability is often presented as the percentage of payload or drug-to-antibody ratio (DAR) loss over time in plasma.
Table 1: Stability of Camptothecin-Based Payloads (e.g., Deruxtecan)
| ADC Construct | Payload Class | Linker Type | Plasma/Serum Species | Incubation Time | Stability Metric (% DAR Loss or % Remaining) | Reference |
| Trastuzumab-Deruxtecan (T-DXd) | Exatecan Derivative | Maleimide-based cleavable (GGFG) | Mouse Serum | 8 days | 13% DAR Loss | [1] |
| Trastuzumab-Deruxtecan (T-DXd) | Exatecan Derivative | Maleimide-based cleavable (GGFG) | Human Serum | 8 days | 11.8% DAR Loss | [1] |
| Novel Exatecan Conjugate | Exatecan Derivative | Not Specified | Mouse Serum | 8 days | 1.8% DAR Loss | [1] |
| Novel Exatecan Conjugate | Exatecan Derivative | Not Specified | Human Serum | 8 days | 1.3% DAR Loss | [1] |
Table 2: Stability of Auristatin Payloads (MMAE and MMAF)
| ADC Construct | Payload Class | Linker Type | Plasma/Serum Species | Incubation Time | Stability Metric (% Payload Release or % Remaining) | Reference |
| Trastuzumab-vc-MMAE | Auristatin (MMAE) | Valine-Citrulline (vc) | Rat Plasma | 7 days | ~75% reduction in bound drug | [2] |
| 15 different ADCs | Auristatin (MMAE) | Valine-Citrulline (vc) | Mouse Plasma | 6 days | >20% average payload release | [3][4] |
| 15 different ADCs | Auristatin (MMAE) | Valine-Citrulline (vc) | Rat Plasma | 6 days | >4% average payload release | [3][4] |
| 15 different ADCs | Auristatin (MMAE) | Valine-Citrulline (vc) | Human & Monkey Plasma | 6 days | <1% average payload release | [3][4] |
Table 3: Stability of Maytansinoid Payloads (DM1)
| ADC Construct | Payload Class | Linker Type | Plasma/Serum Species | Incubation Time | Stability Metric (% Remaining Conjugated Drug) | Reference |
| Trastuzumab-MCC-DM1 (T-DM1) | Maytansinoid (DM1) | Non-cleavable (SMCC) | Rat Plasma | 7 days | ~50% remaining after 168 hours | [5][6][7] |
Experimental Protocols
The following is a generalized protocol for assessing the in vitro plasma stability of an ADC. Specific parameters may need to be optimized based on the ADC construct and the analytical methods employed.
Objective: To determine the rate of payload deconjugation from an ADC when incubated in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Procedure:
-
Incubation: The ADC is incubated in plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immunoaffinity Capture: The ADC is isolated from the plasma at each time point using Protein A or G magnetic beads, which bind to the Fc region of the antibody.
-
Washing: The beads are washed with PBS to remove unbound plasma proteins.
-
Elution: The bound ADC is eluted from the beads using an elution buffer. The eluate is then neutralized.
-
Analysis by LC-MS: The eluted ADC samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Intact Mass Analysis: To determine the average drug-to-antibody ratio (DAR), the intact mass of the ADC is measured. A decrease in the average DAR over time indicates payload deconjugation.
-
Released Payload Quantification: Alternatively, the plasma supernatant after immunoaffinity capture can be analyzed by LC-MS/MS to quantify the amount of free payload that has been released from the ADC.
-
Data Analysis:
The percentage of intact ADC or the average DAR is plotted against time to determine the stability profile of the ADC in plasma. The rate of payload release can also be calculated to determine the ADC's half-life in plasma.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats [mdpi.com]
- 6. Quantification for Antibody-Conjugated Drug in Trastuzumab Emtansine and Application to In Vitro Linker Stability and In Vivo Pharmacokinetic Study in Rat Using an Immuno-Affinity Capture Liquid Chromatography-Mass Spectrometric Method [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Deruxtecan Analog 2 monoTFA: A Comprehensive Guide for Laboratory Personnel
Ensuring the safe handling and disposal of potent research compounds like Deruxtecan analog 2 monoTFA is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this cytotoxic compound, which is a homolog of Deruxtecan and contains a trifluoroacetic acid (TFA) salt.[1] Deruxtecan itself is classified as a hazardous substance suspected of causing genetic defects and may impair fertility.[2] Therefore, stringent safety measures are required.
This document outlines the necessary personal protective equipment (PPE), spill management, and waste disposal protocols to minimize exposure risks and ensure compliance with safety regulations. The procedures detailed below are based on established guidelines for handling cytotoxic agents and trifluoroacetic acid.[3][4][5][6][7]
Key Safety and Handling Data
Proper storage and awareness of the compound's properties are critical first steps in safe handling.
| Parameter | Information | Source |
| Compound Type | Cytotoxic agent-linker conjugate; Topo I inhibitor | [8] |
| Chemical Hazard | Suspected of causing genetic defects; may damage fertility or the unborn child (based on Deruxtecan) | [2] |
| Additional Hazard | Contains Trifluoroacetic Acid (TFA), which is corrosive and harmful to aquatic life | [4][9][10] |
| Storage Conditions | Stock solution: -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen) | [8] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, lab coat, and in case of aerosols, a respirator | [2][5][11] |
Experimental Protocols: Step-by-Step Disposal Procedure
This protocol provides a detailed methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling, ensure all required PPE is worn correctly: double-gloving with chemotherapy-approved gloves, a disposable gown, safety goggles, and a face shield.[11]
-
Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of any aerosols or dust.[7]
-
Prepare a designated cytotoxic waste container, clearly labeled with a cytotoxic hazard symbol.[12]
2. Decontamination of Labware:
-
All labware (e.g., vials, pipette tips, tubes) that has come into contact with this compound must be treated as cytotoxic waste.
-
Immerse disposable labware in a freshly prepared solution of 10% sodium hypochlorite (B82951) (bleach) for at least 30 minutes to inactivate the cytotoxic component.
-
Following decontamination, place the items in a designated cytotoxic waste container.
3. Disposal of Unused Compound and Solutions:
-
Solid Waste: Unused solid this compound should be disposed of in its original container, which is then placed into a clearly labeled cytotoxic waste container. Do not attempt to open or empty the original vial.
-
Liquid Waste:
-
Aqueous solutions containing this compound should be treated as both cytotoxic and acidic waste.
-
Neutralization: In a chemical fume hood, slowly add a weak base (e.g., sodium bicarbonate solution) to the liquid waste to neutralize the trifluoroacetic acid. Monitor the pH until it is between 6.0 and 8.0.
-
Inactivation: After neutralization, add an equal volume of 10% sodium hypochlorite solution to the liquid waste and allow it to stand for at least 30 minutes to inactivate the cytotoxic agent.
-
Final Disposal: The neutralized and inactivated liquid waste should be collected in a designated hazardous waste container for halogenated organic compounds. This container must be clearly labeled with its contents. Do not pour down the drain. [4][7][10]
-
4. Disposal of Contaminated Materials:
-
All PPE (gloves, gowns, etc.) and any materials used for cleaning spills (e.g., absorbent pads) must be disposed of in the designated cytotoxic waste container.[5]
5. Final Waste Collection:
-
Seal the cytotoxic waste container when it is three-quarters full.
-
Arrange for professional hazardous waste disposal according to your institution's and local regulations.[7] This waste must be incinerated at a high temperature.
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
Signaling Pathway for Safe Handling Logic
Caption: Logical relationship for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. daiichi-sankyo.de [daiichi-sankyo.de]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. fishersci.com [fishersci.com]
- 11. kingstonhsc.ca [kingstonhsc.ca]
- 12. safework.nsw.gov.au [safework.nsw.gov.au]
Personal protective equipment for handling Deruxtecan analog 2 monoTFA
Essential Safety and Handling Guide for Deruxtecan Analog 2 monoTFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this potent cytotoxic compound.
Quantitative Safety Data
Due to the novel nature of this compound, a specific Occupational Exposure Limit (OEL) has not been established. As a highly potent topoisomerase I inhibitor and a component of an antibody-drug conjugate (ADC), it should be handled with extreme caution in a controlled laboratory setting. The following table summarizes key quantitative recommendations for personal protective equipment (PPE).
| Parameter | Specification | Rationale |
| Primary Engineering Control | Class II, Type B2 Biological Safety Cabinet (BSC) or a closed system (e.g., glove box/isolator) | A Type B2 BSC is preferred as it ensures no recirculation of air, providing maximum personnel and environmental protection from airborne particles.[1] |
| Gloves | Double-gloving with powder-free nitrile gloves tested to ASTM D6978 standards.[1][2][3][4][5] | ASTM D6978 is the standard for assessing resistance to permeation by chemotherapy drugs.[5][6] Double-gloving provides an additional layer of protection. Nitrile is recommended for its chemical resistance.[2][3] |
| Inner Glove Thickness: ≥ 4 mil (approx. 0.10 mm) | Provides a balance of protection and dexterity for intricate tasks. | |
| Outer Glove Thickness: ≥ 5 mil (approx. 0.13 mm)[7] | Offers enhanced protection against potential splashes and contamination. | |
| Respiratory Protection | NIOSH-approved N95 or P2 respirator[8] | Essential for handling the powdered form of the compound to prevent inhalation of hazardous particles. |
| Gown | Disposable, impermeable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents skin contact with the cytotoxic agent. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[8] | Protects eyes from splashes and aerosols. |
Experimental Protocols
Personal Protective Equipment (PPE) Donning and Doffing Procedure
Proper donning and doffing of PPE is critical to prevent contamination.[9][10][11][12]
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on an impermeable gown, ensuring complete coverage of the torso and arms. Fasten securely at the back of the neck and waist.[12]
-
Mask/Respirator: Secure an N95 or P2 respirator, ensuring a tight seal around the nose and mouth. Perform a fit check.[12]
-
Goggles/Face Shield: Put on safety goggles or a face shield.[12]
-
Inner Gloves: Don the first pair of nitrile gloves, extending the cuffs over the gown's cuffs.
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off and turning them inside out. Dispose of them in a designated cytotoxic waste container.
-
Gown: Unfasten the gown and peel it away from the body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.[12]
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye protection from the back to the front and place it in a designated area for decontamination or disposal.[12]
-
Mask/Respirator: Remove the respirator by grasping the straps from behind without touching the front. Dispose of it.[12]
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Safe Handling and Operational Plan
-
Preparation: All handling of this compound, especially in its powdered form, must be conducted within a certified Class II, Type B2 BSC or an isolator.[1] The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Weighing: Use a dedicated, calibrated microbalance inside the containment unit. Handle the powder with care to avoid generating dust.
-
Reconstitution: Reconstitute the compound using appropriate diluents as per the experimental protocol. Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
Transport: When moving the compound outside of the BSC, it should be in a sealed, clearly labeled, and leak-proof secondary container.
-
Decontamination: After each use, decontaminate all surfaces and equipment with a suitable agent, such as a solution of detergent followed by 70% isopropyl alcohol.
Spill Management Plan
In the event of a spill, immediate and proper cleanup is essential.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: If not already wearing it, don the full PPE as described above.
-
Containment:
-
Powder Spill: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.
-
Liquid Spill: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
-
Cleanup: Working from the outer edge of the spill inwards, carefully collect the absorbent material and any contaminated debris. Place all materials into a labeled cytotoxic waste container.
-
Decontamination: Clean the spill area multiple times with a detergent solution, followed by a rinse with water, and then a final wipe with 70% isopropyl alcohol.
-
Disposal: Dispose of all contaminated materials, including PPE, as cytotoxic waste.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.[13][14][15][16][17]
-
Trace Waste: Items with less than 3% of the original compound remaining (e.g., empty vials, used PPE, absorbent pads) should be placed in yellow cytotoxic waste containers for incineration.[16]
-
Bulk Waste: Unused or expired compounds, and materials heavily contaminated from a spill, are considered bulk waste and must be disposed of in black hazardous waste containers for incineration.
-
Sharps: All contaminated needles and syringes must be placed in a designated, puncture-resistant cytotoxic sharps container.
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gloves.com [gloves.com]
- 3. vizocare.com [vizocare.com]
- 4. Handling cytotoxic material [cleanroomtechnology.com]
- 5. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. hkmedicalstore.com [hkmedicalstore.com]
- 8. aupe.org [aupe.org]
- 9. cdc.gov [cdc.gov]
- 10. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 11. youtube.com [youtube.com]
- 12. cdc.gov [cdc.gov]
- 13. benchchem.com [benchchem.com]
- 14. danielshealth.com [danielshealth.com]
- 15. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 16. sdmedwaste.com [sdmedwaste.com]
- 17. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
